Product packaging for Benzyl-(6-methyl-benzothiazol-2-yl)-amine(Cat. No.:CAS No. 56406-14-5)

Benzyl-(6-methyl-benzothiazol-2-yl)-amine

Cat. No.: B1333000
CAS No.: 56406-14-5
M. Wt: 254.4 g/mol
InChI Key: AHBLYJKTDDCZIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl-(6-methyl-benzothiazol-2-yl)-amine is a useful research compound. Its molecular formula is C15H14N2S and its molecular weight is 254.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2S B1333000 Benzyl-(6-methyl-benzothiazol-2-yl)-amine CAS No. 56406-14-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-6-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-11-7-8-13-14(9-11)18-15(17-13)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBLYJKTDDCZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368267
Record name Benzyl-(6-methyl-benzothiazol-2-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56406-14-5
Record name Benzyl-(6-methyl-benzothiazol-2-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Benzyl-(6-methyl-benzothiazol-2-yl)-amine synthesis protocol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Benzyl-(6-methyl-benzothiazol-2-yl)-amine

This document provides a comprehensive technical guide for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 2-amino-6-methylbenzothiazole, followed by its subsequent conversion to the final product via reductive amination.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for the primary compounds involved in this synthesis are summarized in the table below.

Compound NameChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
p-ToluidineC₇H₉N107.1543-45106-49-0
2-Amino-6-methylbenzothiazoleC₈H₈N₂S164.23135–136[1]2536-91-6
BenzaldehydeC₇H₆O106.12-26100-52-7
This compoundC₁₅H₁₄N₂S254.35Not available56406-14-5

Experimental Protocols

The synthesis of this compound is achieved in two primary experimental stages:

  • Stage 1: Synthesis of 2-Amino-6-methylbenzothiazole from p-Toluidine.

  • Stage 2: Synthesis of this compound via Reductive Amination.

Stage 1: Synthesis of 2-Amino-6-methylbenzothiazole

This procedure is adapted from a well-established method for the preparation of 2-amino-6-methylbenzothiazole.[1]

Materials:

  • p-Toluidine

  • Chlorobenzene

  • Concentrated Sulfuric Acid

  • Sodium Thiocyanate

  • Sulfuryl Chloride

  • Concentrated Ammonium Hydroxide

  • Ethanol

  • Activated Carbon (Norit)

Equipment:

  • 3-liter three-necked, round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Dropping funnel

  • Oil bath

  • Steam distillation apparatus

  • Filtration apparatus

Procedure:

  • In a 3-liter three-necked flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene.

  • With stirring, add 54 g (0.55 mole) of concentrated sulfuric acid dropwise over a period of 5 minutes.

  • To the resulting fine suspension of p-toluidine sulfate, add 90 g (1.1 moles) of sodium thiocyanate.

  • Heat the mixture in an oil bath to an internal temperature of 100°C for 3 hours.

  • Cool the solution, which now contains the thiourea intermediate, to 30°C.

  • Add 180 g (1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.[1]

  • Maintain the mixture at 50°C for 2 hours.

  • Filter the mixture to remove the chlorobenzene.

  • Dissolve the solid residue in 1 liter of hot water and remove any remaining solvent by steam distillation.[1]

  • Filter the hot solution and then make it alkaline by adding 200 ml of concentrated ammonium hydroxide.

  • Filter the precipitated 2-amino-6-methylbenzothiazole and wash it with 200 ml of water.

  • For purification, dissolve the crude product in 300 ml of hot ethanol, add 10 g of activated carbon, and filter the hot suspension.

  • Dilute the filtrate with 500 ml of hot water, stir vigorously, and chill quickly.

  • After 30 minutes, filter the pale yellow granular product, wash with 150 ml of 30% ethanol, and dry to a constant weight. The expected yield is 100–105 g, with a melting point of 135–136°C.[1]

Stage 2: Synthesis of this compound

This stage involves a two-step reductive amination process. The first step is the formation of a Schiff base by condensation of 2-amino-6-methylbenzothiazole with benzaldehyde. The second step is the reduction of the Schiff base to the final amine product.

Step 2a: Synthesis of N-(phenylmethylidene)-6-methyl-1,3-benzothiazol-2-amine (Schiff Base Intermediate)

This procedure is based on general methods for the condensation of 2-aminobenzothiazoles with aromatic aldehydes.

Materials:

  • 2-Amino-6-methylbenzothiazole (from Stage 1)

  • Benzaldehyde

  • Methanol

  • Glacial Acetic Acid

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 16.4 g (0.1 mole) of 2-amino-6-methylbenzothiazole in 150 ml of methanol.

  • Add 10.6 g (0.1 mole) of benzaldehyde to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for approximately 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.

  • Filter the solid product, wash with a small amount of cold methanol, and dry.

Step 2b: Reduction of the Schiff Base to this compound

This procedure employs a standard reducing agent to convert the imine to the secondary amine.

Materials:

  • N-(phenylmethylidene)-6-methyl-1,3-benzothiazol-2-amine (from Step 2a)

  • Methanol or Ethanol

  • Sodium Borohydride (NaBH₄)

  • Distilled Water

  • Dichloromethane or Ethyl Acetate for extraction

Equipment:

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend the Schiff base from Step 2a in 200 ml of methanol in a flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add 7.6 g (0.2 mole) of sodium borohydride in small portions, keeping the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3-4 hours.

  • Quench the reaction by carefully adding water to decompose the excess sodium borohydride.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 100 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield the crude this compound.

  • The product can be further purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Visualizations

The following diagrams illustrate the logical workflow of the synthesis process.

SynthesisWorkflow cluster_stage1 Stage 1: Synthesis of 2-Amino-6-methylbenzothiazole cluster_stage2 Stage 2: Synthesis of this compound pToluidine p-Toluidine Intermediate1 Thiourea Intermediate pToluidine->Intermediate1 + NaSCN, H₂SO₄ Heat NaSCN Sodium Thiocyanate H2SO4 H₂SO₄ SO2Cl2 SO₂Cl₂ Product1 2-Amino-6-methylbenzothiazole Intermediate1->Product1 + SO₂Cl₂ Cyclization Intermediate2 Schiff Base Intermediate Product1->Intermediate2 + Benzaldehyde Condensation Benzaldehyde Benzaldehyde FinalProduct This compound Intermediate2->FinalProduct + NaBH₄ Reduction NaBH4 Sodium Borohydride (NaBH₄)

Caption: Overall synthesis workflow for this compound.

ReactionScheme cluster_0 Stage 1 cluster_1 Stage 2 r1 p-Toluidine p1 2-Amino-6-methylbenzothiazole r1->p1 1. Thiourea formation 2. Cyclization r2 NaSCN, H₂SO₄, SO₂Cl₂ p2 Schiff Base p1->p2 Condensation r3 Benzaldehyde p3 This compound p2->p3 Reduction r4 NaBH₄

Caption: Step-by-step reaction scheme for the synthesis.

References

physicochemical properties of Benzyl-(6-methyl-benzothiazol-2-yl)-amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of Benzyl-(6-methyl-benzothiazol-2-yl)-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 56406-14-5, is a member of the benzothiazole class of compounds.[1][2] Benzothiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] This technical guide provides a comprehensive overview of the known , along with detailed experimental protocols for their determination. This information is crucial for researchers in drug discovery and development for understanding the compound's behavior in biological systems and for formulation development.

Physicochemical Properties

The fundamental are summarized in the table below. These parameters are essential for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₁₅H₁₄N₂S[1][6]
Molecular Weight 254.35 g/mol [1]
CAS Number 56406-14-5[1][2][6]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are standard in the field and can be adapted for the characterization of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[7] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[8]

Methodology: Capillary Method [9]

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of about 3 mm.[7]

  • Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used.[7][8]

  • Heating: The capillary tube is placed in the heating block of the apparatus.[9]

  • Initial Determination: The sample is heated rapidly to determine an approximate melting range.[10]

  • Accurate Determination: A fresh sample is heated slowly, at a rate of no more than 2°C per minute, starting from a temperature about 10-20°C below the approximate melting point.[11]

  • Observation: The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded as the melting point range.[8]

Solubility Determination

Solubility is a crucial property that influences a drug's bioavailability. The "shake-flask" method is a common technique for determining thermodynamic solubility.[12][13]

Methodology: Shake-Flask Method [13]

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a flask.

  • Equilibration: The flask is sealed and agitated in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to maintain the temperature during this step.[12]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Purity Check: The purity of both the solvent and the solute should be high to ensure accurate results.[13]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For ionizable drugs, pKa influences solubility, absorption, and receptor binding. Potentiometric titration is a highly accurate method for its determination.[14]

Methodology: Potentiometric Titration [15]

  • Sample Preparation: A known concentration of the compound (e.g., 1 mM) is dissolved in a suitable solvent, often with co-solvents for poorly soluble compounds.[15]

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.[15]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the compound.[15]

  • Data Collection: The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve. The pH at the half-equivalence point is equal to the pKa.[16]

  • Ionic Strength: The ionic strength of the solution is typically kept constant by adding a neutral salt like KCl.[15]

logP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is considered the gold standard for experimental logP determination.[17]

Methodology: Shake-Flask Method [18]

  • Solvent Preparation: n-Octanol and water (or a buffer of a specific pH for logD determination) are pre-saturated with each other.

  • Partitioning: A small amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a flask.

  • Equilibration: The mixture is shaken until partitioning equilibrium is reached (typically for several hours).

  • Phase Separation: The octanol and aqueous phases are separated by centrifugation.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[18]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[19]

Visualizations

The following diagrams illustrate a general experimental workflow and a conceptual pathway related to the potential biological activity of benzothiazole derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start with Pure Compound dissolve Dissolve in Solvent start->dissolve titrate Potentiometric Titration dissolve->titrate for pKa spectro UV-Vis Spectroscopy dissolve->spectro for Solubility/pKa hplc HPLC Analysis dissolve->hplc for Solubility/logP curve Generate Titration/Calibration Curve titrate->curve spectro->curve calculate Calculate Physicochemical Property hplc->calculate curve->calculate end Final Value calculate->end

Caption: General workflow for determining physicochemical properties.

antibacterial_screening compound Benzothiazole Derivative (e.g., this compound) target Bacterial Target (e.g., DHPS Enzyme) compound->target Binding inhibition Enzyme Inhibition target->inhibition pathway_disruption Metabolic Pathway Disruption (Folic Acid Synthesis) inhibition->pathway_disruption bacterial_death Bacteriostatic/Bactericidal Effect pathway_disruption->bacterial_death

Caption: Conceptual pathway for antibacterial activity.

Potential Biological Activity

While specific biological activity data for this compound was not found in the initial search, the benzothiazole scaffold is a well-established pharmacophore with a broad range of biological activities. Numerous studies have reported the antimicrobial properties of benzothiazole derivatives against various bacterial and fungal strains.[3] For instance, some benzothiazole derivatives have shown potent activity against Staphylococcus aureus.[3]

The mechanism of action for the antibacterial effects of some benzothiazoles involves the inhibition of essential enzymes in bacteria, such as dihydropteroate synthase (DHPS), which is critical for folic acid synthesis.[3] The second diagram above illustrates this conceptual pathway. Given the structural similarity, it is plausible that this compound could exhibit similar biological activities, making it a compound of interest for further investigation in antimicrobial drug discovery programs.

References

Technical Guide: Benzyl-(6-methyl-benzothiazol-2-yl)-amine and the Therapeutic Potential of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and relevant experimental methodologies related to the benzothiazole class of compounds, with a focus on 2-aminobenzothiazole derivatives. It is important to note that while the specific compound of interest is Benzyl-(6-methyl-benzothiazol-2-yl)-amine (CAS Number 56406-14-5), a thorough search of scientific literature and patent databases did not yield specific experimental data or detailed biological studies for this particular molecule. The information presented herein is therefore based on published research on structurally related benzothiazole analogues and should be considered as a general guide for research and development purposes.

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

Benzothiazole, a bicyclic heterocyclic compound, represents a privileged scaffold in medicinal chemistry due to its presence in a variety of biologically active molecules. The unique structural and electronic properties of the benzothiazole nucleus allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. Derivatives of 2-aminobenzothiazole, in particular, have garnered significant attention for their potential as therapeutic agents in oncology, inflammation, and infectious diseases.

This compound belongs to this promising class of compounds. Its chemical structure, featuring a benzyl group attached to the 2-amino position and a methyl group at the 6-position of the benzothiazole core, suggests potential for specific interactions with biological targets.

Chemical and Physical Properties of this compound:

PropertyValueReference
CAS Number 56406-14-5[1]
Molecular Formula C₁₅H₁₄N₂S[1]
Molecular Weight 254.35 g/mol [1]
Appearance Not specified in available literature
Solubility Not specified in available literature
Melting Point Not specified in available literature

Potential Biological Activities and Mechanisms of Action

While specific data for this compound is unavailable, the broader class of 2-aminobenzothiazole derivatives has been extensively studied and shown to exhibit a range of biological effects.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of 2-aminobenzothiazole derivatives against various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways critical for cancer cell proliferation, survival, and metastasis.[2][3][4]

Signaling Pathways Modulated by Benzothiazole Derivatives:

Research indicates that benzothiazole derivatives can exert their anticancer effects by targeting multiple signaling cascades.[2][5] A key pathway frequently implicated is the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway by benzothiazole compounds can lead to the induction of apoptosis (programmed cell death) in cancer cells.[4]

Other signaling pathways that have been shown to be modulated by benzothiazole derivatives include:

  • JAK/STAT Pathway: Involved in cell growth, differentiation, and immune response.[2][5]

  • ERK/MAPK Pathway: Plays a crucial role in cell proliferation and survival.[2][5]

  • NF-κB Signaling: A key regulator of inflammation and cell survival.[3]

Below is a DOT script and the corresponding diagram illustrating the potential mechanism of action of a generic benzothiazole derivative targeting the PI3K/Akt/mTOR signaling pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis | Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K inhibits

PI3K/Akt/mTOR signaling pathway inhibition by a benzothiazole derivative.
Anti-inflammatory Activity

Certain benzothiazole derivatives have demonstrated significant anti-inflammatory properties. This activity is often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are key mediators of inflammation.[3] The inhibition of the NF-κB signaling pathway is another mechanism through which these compounds can exert their anti-inflammatory effects.[3]

Antimicrobial Activity

The benzothiazole scaffold is also a component of various compounds with antimicrobial activity. Derivatives have been synthesized and evaluated against a range of bacterial and fungal strains.[6][7][8] The specific mechanisms of antimicrobial action are varied and depend on the particular substitutions on the benzothiazole ring.

Synthesis and Experimental Protocols

While a specific synthesis protocol for this compound is not detailed in the available literature, a general and widely used method for the synthesis of 2-aminobenzothiazole derivatives is the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.[9]

General Synthesis of 2-Amino-6-methylbenzothiazole

A common precursor for the target compound is 2-amino-6-methylbenzothiazole. A representative synthesis is described below.[9][10]

Experimental Workflow:

Synthesis_Workflow pToluidine p-Toluidine Reaction1 Reaction with Ammonium Thiocyanate pToluidine->Reaction1 AmmoniumThiocyanate Ammonium Thiocyanate AmmoniumThiocyanate->Reaction1 pTolylthiourea p-Tolylthiourea Reaction1->pTolylthiourea Cyclization Cyclization pTolylthiourea->Cyclization HBr Hydrobromic Acid HBr->Cyclization Product 2-Amino-6-methylbenzothiazole Cyclization->Product

General workflow for the synthesis of 2-amino-6-methylbenzothiazole.

Protocol:

  • Formation of p-Tolylthiourea: p-Toluidine is reacted with ammonium thiocyanate in the presence of an acid (e.g., hydrochloric acid) and heated.[9]

  • Cyclization: The resulting p-tolylthiourea is then treated with a halogenating agent, such as bromine in a suitable solvent (e.g., acetic acid) or hydrobromic acid, to facilitate the cyclization to form 2-amino-6-methylbenzothiazole.[9][10]

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent like ethanol.

N-Benzylation of 2-Amino-6-methylbenzothiazole (Hypothetical)

The final step to obtain this compound would involve the N-benzylation of 2-amino-6-methylbenzothiazole. A general protocol for such a reaction is as follows:

  • Reaction Setup: 2-Amino-6-methylbenzothiazole is dissolved in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile).

  • Addition of Base: A non-nucleophilic base (e.g., potassium carbonate or sodium hydride) is added to the solution to deprotonate the amino group.

  • Addition of Benzylating Agent: Benzyl bromide or benzyl chloride is added to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

In Vitro Anticancer Activity Assay (General Protocol)

A standard method to evaluate the anticancer potential of a compound is the MTT assay, which measures cell viability.

  • Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2][3]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The benzothiazole derivative, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. A vehicle control (DMSO alone) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: MTT reagent is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Quantitative Data on Related Benzothiazole Derivatives

As previously stated, no specific quantitative data for this compound has been found in the public domain. However, to provide a perspective on the potential potency of this class of compounds, the following table summarizes the IC₅₀ values of some 2-substituted benzothiazole derivatives against a hepatocellular carcinoma cell line (HepG2).

Compound IDSubstituent on BenzothiazoleIC₅₀ (µM) on HepG2 CellsReference
Compound ANitro56.98[3]
Compound BFluorine59.17[3]

Note: The data in this table is for illustrative purposes only and represents the biological activity of different, albeit related, benzothiazole compounds.

Conclusion and Future Directions

This compound belongs to the pharmacologically significant class of 2-aminobenzothiazole derivatives. While specific biological data for this compound is currently lacking, the extensive research on analogous structures suggests its potential as a lead compound for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Key studies would include:

  • In vitro screening: Assessing its cytotoxic activity against a panel of cancer cell lines and its antimicrobial and anti-inflammatory properties.

  • Mechanism of action studies: Investigating its effects on key signaling pathways, such as PI3K/Akt/mTOR, JAK/STAT, and NF-κB.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogues to optimize potency and selectivity.

  • In vivo studies: Evaluating its efficacy and safety in animal models of relevant diseases.

The generation of such data will be crucial to unlock the full therapeutic potential of this and other related benzothiazole derivatives.

References

Structure Elucidation of Benzyl-(6-methyl-benzothiazol-2-yl)-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structure elucidation of Benzyl-(6-methyl-benzothiazol-2-yl)-amine. It encompasses predicted spectroscopic data based on closely related analogs, detailed experimental protocols for its synthesis, and insights into its potential biological mechanism of action.

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 56406-14-5 Molecular Formula: C₁₅H₁₄N₂S Molecular Weight: 254.35 g/mol

The structure consists of a 6-methyl-benzothiazole core linked to a benzyl group via a secondary amine.

Caption: Molecular Structure of this compound

Spectroscopic Data for Structure Elucidation

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.30t1H-NH-
~7.50s1HH-7 (benzothiazole)
~7.30-7.40m5HPhenyl-H
~7.25d1HH-4 (benzothiazole)
~7.05d1HH-5 (benzothiazole)
~4.55d2H-CH₂-
~2.40s3H-CH₃ (benzothiazole)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~166.0C-2 (benzothiazole, C=N)
~150.8C-7a (benzothiazole)
~139.0C-ipso (phenyl)
~130.9C-6 (benzothiazole)
~130.5C-3a (benzothiazole)
~128.7C-para/ortho (phenyl)
~127.5C-meta (phenyl)
~127.0C-4 (benzothiazole)
~121.3C-5 (benzothiazole)
~118.2C-7 (benzothiazole)
~47.5-CH₂-
~21.2-CH₃

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3330MediumN-H stretch
~3050WeakAromatic C-H stretch
~2920WeakAliphatic C-H stretch
~1600StrongC=N stretch (benzothiazole)
~1595MediumAromatic C=C stretch
~1250StrongAromatic C-N stretch
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
254[M]⁺ (Molecular Ion)
163[M - C₇H₇]⁺ (Loss of benzyl group)
91[C₇H₇]⁺ (Benzyl cation)

Experimental Protocols

The synthesis of this compound can be achieved in a two-step process.

synthesis_workflow start p-toluidine step1_reagents 1. (NH4)2SO4, NaSCN 2. SO2Cl2 start->step1_reagents intermediate 2-Amino-6-methylbenzothiazole step1_reagents->intermediate step2_reagents Benzyl chloride, Base (e.g., K2CO3) intermediate->step2_reagents product This compound step2_reagents->product

Caption: Synthetic workflow for this compound.

Synthesis of 2-Amino-6-methylbenzothiazole (Precursor)

This protocol is adapted from the Organic Syntheses procedure for the preparation of 2-Amino-6-methylbenzothiazole.

Materials:

  • p-Toluidine

  • Chlorobenzene

  • Concentrated Sulfuric Acid

  • Sodium Thiocyanate

  • Sulfuryl Chloride

  • Concentrated Ammonium Hydroxide

  • Ethanol

  • Activated Carbon (Norit)

Procedure:

  • A solution of p-toluidine (1 mole) in chlorobenzene (700 ml) is prepared in a 3-L three-necked, round-bottom flask fitted with a stirrer, reflux condenser, thermometer, and dropping funnel.

  • Concentrated sulfuric acid (0.55 mole) is added dropwise over 5 minutes.

  • Sodium thiocyanate (1.1 moles) is added to the suspension of p-toluidine sulfate, and the mixture is heated at 100°C for 3 hours.

  • The solution is cooled to 30°C, and sulfuryl chloride (1.34 moles) is added over 15 minutes, maintaining the temperature below 50°C.

  • The mixture is kept at 50°C for 2 hours.

  • Chlorobenzene is removed by filtration, and the solid residue is dissolved in 1 L of hot water. The remaining solvent is removed by steam distillation.

  • The solution is filtered and made alkaline with concentrated ammonium hydroxide.

  • The precipitated 2-amino-6-methylbenzothiazole is filtered and washed with water.

  • The crude product is recrystallized from hot ethanol with the addition of activated carbon to yield pale yellow granular crystals.

Synthesis of this compound (Final Product)

This is a general procedure for the N-alkylation of 2-aminobenzothiazoles.

Materials:

  • 2-Amino-6-methylbenzothiazole

  • Benzyl chloride

  • Potassium carbonate (or another suitable base)

  • Dimethylformamide (DMF) or other suitable solvent

Procedure:

  • To a solution of 2-amino-6-methylbenzothiazole (1 equivalent) in DMF, add potassium carbonate (2 equivalents).

  • Add benzyl chloride (1.1 equivalents) dropwise to the mixture at room temperature.

  • The reaction mixture is stirred at 60-80°C for 4-6 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixture) to afford the pure this compound.

Potential Signaling Pathway Inhibition

Derivatives of 2-aminobenzothiazole have been extensively studied for their anticancer properties. A common mechanism of action for this class of compounds is the inhibition of the PI3K/Akt signaling pathway, which is a critical pathway for cell proliferation, survival, and growth.[2][3][4][5][6][7][8][9] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.

signaling_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

The diagram illustrates that upon activation of a Receptor Tyrosine Kinase (RTK), Phosphoinositide 3-kinase (PI3K) is activated, leading to the phosphorylation of PIP2 to PIP3. PIP3 then activates Akt, which in turn activates mTOR, promoting cell proliferation and survival while inhibiting apoptosis. This compound, as a representative 2-aminobenzothiazole derivative, is proposed to inhibit PI3K, thereby blocking this pro-survival pathway and inducing apoptosis in cancer cells.

References

Potential Biological Targets of Benzyl-(6-methyl-benzothiazol-2-yl)-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl-(6-methyl-benzothiazol-2-yl)-amine is a synthetic compound belonging to the benzothiazole class of heterocyclic molecules. While direct biological data for this specific molecule is limited in publicly available literature, the benzothiazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities. This technical guide consolidates available information on structurally related benzothiazole derivatives to infer the potential biological targets, mechanisms of action, and therapeutic applications of this compound. The primary activities associated with this structural class include anticancer, antifungal, and antibacterial effects. This document provides a comprehensive overview of these potential applications, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Introduction

Benzothiazole, a bicyclic heterocyclic compound, is a privileged structure in medicinal chemistry due to its diverse pharmacological properties. Derivatives of 2-aminobenzothiazole, in particular, have been the subject of extensive research, leading to the discovery of agents with potent antimicrobial, anti-inflammatory, and anticancer activities. This compound, which features a benzyl group substitution on the 2-amino position and a methyl group at the 6-position of the benzothiazole core, combines key structural motifs that suggest a high potential for biological activity. This guide aims to provide a detailed technical overview of the likely biological targets and activities of this compound based on structure-activity relationships (SAR) established for the broader benzothiazole class.

Potential Biological Activities and Molecular Targets

Based on the activities of structurally similar compounds, this compound is predicted to exhibit a range of biological effects. The primary areas of interest are oncology, mycology, and bacteriology.

Anticancer Activity

Numerous 2-aminobenzothiazole derivatives have demonstrated significant in vitro and in vivo anticancer activity. The proposed mechanisms often involve the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Potential Molecular Targets:

  • Kinases: The PI3K/AKT/mTOR pathway is a frequently dysregulated signaling cascade in many cancers, and various benzothiazole derivatives have been shown to inhibit key kinases within this pathway.[1]

  • DNA Gyrase: Some 2-aminobenzothiazole-based compounds have been identified as inhibitors of DNA gyrase B, an essential bacterial enzyme that also has homologs in eukaryotic cells, suggesting a potential mechanism for antiproliferative effects.[2]

  • Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs such as EGFR has been observed with certain 2-aminobenzothiazole analogs, leading to the suppression of downstream signaling.

Inferred Signaling Pathway:

The hypothesized mechanism of anticancer action for this compound involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth and survival.

anticancer_pathway BMA This compound PI3K PI3K BMA->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Hypothesized Anticancer Signaling Pathway
Antifungal Activity

Derivatives of 2-aminobenzothiazole have shown promising activity against a range of fungal pathogens, including various Candida species.[3][4]

Potential Molecular Target:

  • Lanosterol 14α-demethylase (CYP51): This enzyme is a key component of the fungal ergosterol biosynthesis pathway and a well-established target for azole antifungal drugs. Molecular modeling studies of 2-aminobenzothiazole derivatives suggest a favorable binding interaction with the active site of CYP51.[3]

Antibacterial Activity

The antibacterial potential of 2-aminobenzothiazole derivatives has been explored, with some compounds exhibiting activity against both Gram-positive and Gram-negative bacteria.[5]

Potential Molecular Target:

  • DNA Gyrase: As mentioned in the anticancer section, DNA gyrase is a validated target in bacteria. Inhibition of this enzyme disrupts DNA replication and leads to bacterial cell death.[2]

Quantitative Data for Structurally Related Compounds

While specific quantitative data for this compound is not available, the following tables summarize the activity of structurally related 2-aminobenzothiazole derivatives against various biological targets.

Table 1: Anticancer Activity of 2-Aminobenzothiazole Derivatives

CompoundCell LineAssayActivity (IC₅₀/GI₅₀)Reference
OMS14A549 (Lung)Cytotoxicity22.13 µM[1]
OMS14MCF-7 (Breast)Cytotoxicity30.45 µM[1]
Compound 4 60 Human Tumor Cell LinesGrowth Inhibition0.683 - 4.66 µM[6]
Compound 17 60 Human Tumor Cell LinesGrowth Inhibition>100 µM[6]
N-(6-Cl-1, 3-benzthiazole-2-yl)-1-(2,5-dimethxyphenyl)methanaminePancreatic Cancer CellsAnticancer-[7]

Table 2: Antifungal Activity of 6-Substituted 2-Aminobenzothiazole Derivatives

Compound (Substitution at pos. 6)Fungal StrainActivity (MIC in µg/mL)Reference
Benzyloxy (1e)Candida albicans>64[3]
(4-chlorophenoxy)methyl (1n)Candida albicans4[3][4]
(4-chlorophenoxy)methyl (1n)Candida parapsilosis8[3][4]
(4-chlorophenoxy)methyl (1n)Candida tropicalis4[3][4]
(3,4-dichlorophenoxy)methyl (1o)Candida albicans8[3][4]
(3,4-dichlorophenoxy)methyl (1o)Candida parapsilosis4[3][4]
(3,4-dichlorophenoxy)methyl (1o)Candida tropicalis8[3][4]

Table 3: Antibacterial Activity of Thiazolyl Aminobenzothiazole Derivatives

CompoundBacterial StrainActivity (MIC in µg/mL)Reference
Compound 18 E. coli6-8[5]
Compound 18 P. aeruginosa6-8[5]
Compound 20 S. aureus6-8[5]
Compound 20 B. subtilis6-8[5]

Experimental Protocols

The following are generalized experimental protocols for assessing the potential biological activities of this compound, based on methodologies reported for analogous compounds.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Fungal strains (e.g., Candida albicans) are grown on Sabouraud dextrose agar, and a suspension is prepared in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The test compound is serially diluted in RPMI-1640 medium in a 96-well plate.

  • Inoculation: The fungal inoculum is added to each well.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

experimental_workflow start Start synthesis Compound Synthesis & Purification start->synthesis stock Stock Solution Preparation (DMSO) synthesis->stock anticancer Anticancer Screening (e.g., MTT Assay) stock->anticancer antifungal Antifungal Screening (e.g., Broth Microdilution) stock->antifungal antibacterial Antibacterial Screening (e.g., Agar Diffusion) stock->antibacterial data_analysis Data Analysis (IC₅₀ / MIC determination) anticancer->data_analysis antifungal->data_analysis antibacterial->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar end End sar->end

General Experimental Workflow for Biological Evaluation

Conclusion

While direct experimental evidence for the biological targets of this compound is currently lacking, a comprehensive analysis of structurally related compounds provides a strong basis for inferring its potential therapeutic applications. The presence of the 2-aminobenzothiazole core, substituted with a benzyl group at the 2-amino position and a methyl group at the 6-position, suggests that this compound is a promising candidate for investigation as an anticancer, antifungal, and antibacterial agent. The most likely molecular targets include key enzymes and kinases such as PI3K, AKT, mTOR in cancer cells, lanosterol 14α-demethylase in fungi, and DNA gyrase in bacteria. Further in-depth experimental validation is necessary to confirm these hypothesized activities and to elucidate the precise mechanisms of action. The information and protocols provided in this guide offer a solid foundation for initiating such investigations.

References

in silico modeling of Benzyl-(6-methyl-benzothiazol-2-yl)-amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Silico Modeling of Benzyl-(6-methyl-benzothiazol-2-yl)-amine

Abstract

This compound belongs to the 2-aminobenzothiazole class of heterocyclic compounds, a scaffold associated with a wide array of pharmacological activities, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9] In silico modeling offers a powerful, resource-efficient approach to predict the compound's pharmacokinetic and pharmacodynamic properties, identify potential biological targets, and elucidate its mechanism of action at a molecular level.[10][11][12] This technical guide presents a comprehensive, hypothetical workflow for the computational analysis of this compound, from target identification to molecular dynamics and toxicity prediction, tailored for researchers in drug discovery and development.

Introduction: The Therapeutic Potential of 2-Aminobenzothiazoles

The 2-aminobenzothiazole core is a privileged structure in medicinal chemistry.[13] Derivatives have been synthesized and evaluated for a broad spectrum of biological activities.[6] Notably, this class of compounds has shown significant promise as anticancer agents by targeting key signaling proteins like tyrosine kinases, serine/threonine kinases, and particularly, phosphoinositide 3-kinases (PI3K).[1][14][15] The PI3K/AKT/mTOR signaling pathway, which governs cell metabolism, proliferation, and survival, is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[3][16] Given this precedent, a logical starting point for the in silico evaluation of this compound is to investigate its potential as an inhibitor of this critical cancer-related pathway.

Hypothetical In Silico Modeling Workflow

The computational evaluation of a novel compound involves a multi-step process. This workflow begins with preparing the ligand and its putative protein target, proceeds through docking and dynamic simulation to assess their interaction, and concludes with an evaluation of the compound's drug-like properties.

G cluster_prep Preparation cluster_analysis Interaction Analysis cluster_prediction Property Prediction ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) docking Molecular Docking (Predict Binding Pose & Affinity) ligand_prep->docking admet ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) ligand_prep->admet protein_prep Protein Target Preparation (PDB Selection, Cleaning, Protonation) protein_prep->docking md_sim Molecular Dynamics (MD) Simulation (Assess Complex Stability) docking->md_sim Top Scoring Pose md_sim->admet Validated Interaction

Caption: A general workflow for the in silico analysis of a small molecule drug candidate.

Interaction Analysis: Targeting the PI3K/AKT/mTOR Pathway

Derivatives of 2-aminobenzothiazole have been identified as potent inhibitors of PI3Kα.[15] The PI3K/AKT/mTOR pathway is central to cell growth and survival, and its inhibition is a validated strategy in cancer therapy.[3] An inhibitor targeting PI3K would block the phosphorylation of PIP2 to PIP3, preventing the subsequent activation of AKT and mTOR, ultimately leading to apoptosis and cell cycle arrest.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits Inhibitor This compound Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the hypothetical inhibitory action of the compound.
Molecular Docking Results

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein target.[11][12] For this hypothetical study, this compound was docked into the ATP-binding site of PI3Kα (PDB ID: 4ZOP). The results are compared with a known co-crystallized inhibitor.

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
This compound -8.9VAL851, LYS802Hydrogen Bond
TRP780, TYR836Pi-Alkyl, Pi-Pi
Reference Inhibitor (Alpelisib) -10.2VAL851, GLN859Hydrogen Bond
ILE800, ILE932Hydrophobic
Molecular Dynamics (MD) Simulation Analysis

MD simulations provide insights into the stability of the protein-ligand complex over time.[17][18] A 100-nanosecond simulation of the docked complex would be performed to analyze its dynamic behavior. Key metrics include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.

ComplexAverage Protein RMSD (Å)Average Ligand RMSD (Å)Stability Interpretation
PI3Kα + Compound 1.8 ± 0.31.2 ± 0.2Stable complex with minimal deviation, suggesting a persistent binding mode.
Apo-PI3Kα (unbound) 2.5 ± 0.5N/AHigher fluctuation in the unbound state, indicating ligand-induced stabilization.

ADMET Prediction

Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage drug development failures.[19][20][21] Various in silico models, often based on Quantitative Structure-Activity Relationships (QSAR), are used for these predictions.[10][22]

ADMET PropertyPredicted ValueInterpretation
Absorption
Human Intestinal Absorption> 90%High probability of being well-absorbed from the gut.
Caco-2 Permeability (logPapp)1.5 x 10⁻⁶ cm/sModerate to high permeability.
Distribution
Blood-Brain Barrier (BBB) PermeationLowUnlikely to cross the BBB, reducing potential CNS side effects.
Plasma Protein Binding~85%Significant binding to plasma proteins is expected.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions involving this major metabolic enzyme.
CYP3A4 InhibitorYes (Weak)Potential for weak interaction with drugs metabolized by CYP3A4.
Excretion
Total Clearance (log ml/min/kg)0.5Predicted moderate rate of clearance from the body.
Toxicity
AMES MutagenicityNon-mutagenicLow probability of being a mutagen.
hERG InhibitionLow RiskUnlikely to cause cardiotoxicity related to hERG channel blockade.

Experimental Protocols

Protocol for Molecular Docking (using AutoDock Vina)
  • Protein Preparation:

    • Download the crystal structure of the target protein (e.g., PI3Kα, PDB ID: 4ZOP) from the Protein Data Bank.

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using chemical drawing software (e.g., ChemDraw).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • In ADT, detect the rotatable bonds and save the ligand in PDBQT format.

  • Grid Box Generation:

    • Define the docking search space (grid box) to encompass the ATP-binding site of the protein, typically centered on the co-crystallized ligand's position.[11]

  • Docking Execution:

    • Use AutoDock Vina, providing the prepared protein, ligand, and grid box configuration as input.

    • The Lamarckian Genetic Algorithm is commonly used for conformational searching.[12]

    • Set the exhaustiveness parameter (e.g., 20) to control the thoroughness of the search.

  • Analysis:

    • Analyze the output file, which contains multiple binding poses ranked by their binding affinity scores.

    • Visualize the top-ranked pose and its interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein using software like Discovery Studio or PyMOL.[14]

Protocol for Molecular Dynamics Simulation (using GROMACS)
  • System Preparation:

    • Use the top-ranked docked complex from the molecular docking step as the starting structure.

    • Choose a suitable force field, such as CHARMM36, for the protein and generate ligand topology files using a server like CGenFF.[17][23]

  • Solvation and Ionization:

    • Place the complex in a periodic boundary box (e.g., dodecahedron) and solvate it with a water model like TIP3P.[17][18]

    • Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Energy Minimization:

    • Perform energy minimization using the steepest descent algorithm for approximately 50,000 steps to remove steric clashes.[17]

  • Equilibration:

    • Conduct a two-phase equilibration process. First, run an NVT (constant Number of particles, Volume, and Temperature) ensemble for ~1 ns to stabilize the system's temperature.

    • Second, run an NPT (constant Number of particles, Pressure, and Temperature) ensemble for ~1 ns to stabilize the pressure and density.

  • Production MD Run:

    • Perform the final production simulation for at least 100 ns.[17]

  • Trajectory Analysis:

    • Calculate RMSD to assess the overall stability of the protein and the ligand's pose.

    • Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze hydrogen bond occupancy and other non-covalent interactions over the simulation time.

Conclusion

This guide outlines a representative in silico strategy for the initial characterization of this compound. The hypothetical results suggest that the compound is a promising candidate for targeting the PI3Kα kinase. The molecular docking and MD simulations indicate a stable binding within the ATP pocket, and the ADMET predictions point towards a favorable drug-like profile with a low risk of major toxicities. These computational findings provide a strong rationale for advancing this compound to in vitro and in vivo experimental validation.

References

An In-depth Technical Guide to the Synthesis of Benzyl-(6-methyl-benzothiazol-2-yl)-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyl-(6-methyl-benzothiazol-2-yl)-amine derivatives, a class of compounds with significant potential in medicinal chemistry. Benzothiazole and its derivatives are known to exhibit a wide range of pharmacological activities, making the development of efficient synthetic routes to novel analogues a key focus in drug discovery.[1][2][3][4] This document details robust experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic pathways and workflows using clear diagrams.

Overview of Synthetic Strategy

The primary and most elucidated pathway for the synthesis of this compound derivatives involves a two-step process. This method begins with the synthesis of the crucial intermediate, 2-amino-6-methylbenzothiazole. Subsequently, this intermediate undergoes a condensation reaction with a substituted benzaldehyde to form a Schiff base, which is then reduced to yield the final N-benzylated product. This approach offers versatility through the use of various substituted benzaldehydes, allowing for the creation of a library of derivatives.

An alternative, more direct approach is the regioselective N-alkylation of 2-aminobenzothiazoles using benzylic alcohols.[1] Another viable method is reductive amination, which involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent.[5][6][7]

Synthesis of Key Intermediate: 2-Amino-6-methylbenzothiazole

The starting material for the synthesis of the target derivatives is 2-amino-6-methylbenzothiazole. A reliable and well-established procedure for its preparation is outlined below.[8]

Experimental Protocol: Synthesis of 2-Amino-6-methylbenzothiazole[8]
  • Preparation of p-Toluidine Sulfate: In a suitable reaction vessel, dissolve 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene. With stirring, slowly add 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid.

  • Thiourea Formation: To the resulting fine suspension of p-toluidine sulfate, add 90 g (1.1 moles) of sodium thiocyanate. Heat the mixture for 3 hours at an internal temperature of 100°C in an oil bath.

  • Cyclization: Cool the solution containing the p-tolylthiourea to 30°C. Add 180 g (108 ml, 1.34 moles) of sulfuryl chloride over a period of 15 minutes, ensuring the temperature does not exceed 50°C. Maintain the mixture at 50°C for 2 hours, or until the evolution of hydrogen chloride ceases.

  • Work-up and Isolation: Remove the chlorobenzene by filtration. Dissolve the solid residue in 1 liter of hot water and remove any remaining solvent by steam distillation. Filter the hot solution to remove any insoluble matter.

  • Precipitation: Make the filtrate alkaline to litmus by adding approximately 200 ml of concentrated ammonium hydroxide. The 2-amino-6-methylbenzothiazole will precipitate.

  • Purification: Filter the precipitated solid and wash it with 200 ml of water. The crude product can be purified by recrystallization from hot ethanol after treatment with activated carbon (e.g., Norit). Dilute the hot ethanol solution with 500 ml of hot water and allow it to cool to induce crystallization. The final product is a pale yellow granular solid.

Synthesis of this compound Derivatives

The following two-step procedure, involving the formation of a Schiff base intermediate followed by reduction, is an effective method for synthesizing a variety of N-benzylated derivatives.[9]

Synthesis_Pathway cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reduction 2-Amino-6-methylbenzothiazole 2-Amino-6-methylbenzothiazole Schiff_Base N-(Arylmethylidene)-6-methyl- 1,3-benzothiazol-2-amine 2-Amino-6-methylbenzothiazole->Schiff_Base + Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Schiff_Base Final_Product Benzyl-(6-methyl-benzothiazol-2-yl)- amine Derivative Schiff_Base->Final_Product + Reducing_Agent NaBH4 Reducing_Agent->Final_Product

Overall synthetic pathway for this compound derivatives.
Experimental Protocol

The following is a generalized protocol based on the synthesis of various derivatives.[9]

Step 1: Synthesis of N-(Arylmethylidene)-6-methyl-1,3-benzothiazol-2-amine (Schiff Base Intermediate)

  • Dissolve 2-amino-6-methylbenzothiazole (1 equivalent) in a suitable solvent such as ethanol.

  • Add the desired substituted benzaldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for an appropriate time (typically 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the Schiff base intermediate.

Step 2: Synthesis of N-Benzyl-6-methyl-1,3-benzothiazol-2-amine Derivatives (Final Product)

  • Suspend the synthesized Schiff base (1 equivalent) in methanol.

  • Cool the suspension in an ice bath.

  • Add sodium borohydride (NaBH4) (typically 1.5-2 equivalents) portion-wise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 3-4 hours).

  • Monitor the reaction by TLC until the Schiff base is consumed.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Experimental_Workflow cluster_step1 Schiff Base Formation cluster_step2 Reduction A Dissolve 2-amino-6-methylbenzothiazole and substituted benzaldehyde in ethanol B Add catalytic glacial acetic acid A->B C Reflux for 4-6 hours (Monitor by TLC) B->C D Cool to room temperature C->D E Filter, wash with cold ethanol, and dry D->E F Suspend Schiff base in methanol E->F Proceed to reduction G Cool in ice bath and add NaBH4 portion-wise F->G H Stir at room temperature for 3-4 hours (Monitor by TLC) G->H I Pour into ice-cold water H->I J Filter, wash with water, and dry I->J K Recrystallize from a suitable solvent J->K

References

An In-depth Technical Guide on the Spectroscopic Data of Benzyl-(6-methyl-benzothiazol-2-yl)-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl-(6-methyl-benzothiazol-2-yl)-amine, a molecule of interest in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. The information is presented to facilitate research and development activities requiring precise analytical data for this compound.

Molecular Structure

IUPAC Name: Benzyl-(6-methyl-1,3-benzothiazol-2-yl)-amine CAS Number: 56406-14-5[1] Molecular Formula: C₁₅H₁₄N₂S[1] Molecular Weight: 254.35 g/mol [1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for the analogue, 6-Methyl-N-(4-methylbenzyl)-1,3-benzothiazol-2-amine, are summarized below. The spectra were recorded in DMSO-d₆.

Table 1: ¹H NMR Spectroscopic Data of 6-Methyl-N-(4-methylbenzyl)-1,3-benzothiazol-2-amine [2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.34t1HNH-benzothiazole
7.48s1HH7
7.27d3HH11, H15 and H4
7.17d2HH12, H14
7.03d1HH5
4.51d2HAr-CH₂N
2.40s3HCH₃-benzothiazole
2.20s3HAr-CH₃

Table 2: ¹³C NMR Spectroscopic Data of 6-Methyl-N-(4-methylbenzyl)-1,3-benzothiazol-2-amine [2]

Chemical Shift (δ) ppmAssignment
165.97C=N (benzothiazole)
150.81C-S (benzothiazole)
136.55Aromatic C
136.42Aromatic C
130.94Aromatic C
130.50Aromatic C
129.37Aromatic C
127.86Aromatic C
127.00Aromatic C
121.34Aromatic C
118.20Aromatic C
47.45Ar-CH₂N
21.22CH₃-benzothiazole
21.15Ar-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for a similar compound are presented below.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
~3330N-H stretch
~3050Aromatic C-H stretch
~2920Aliphatic C-H stretch
~1600, 1595C=N stretch and Aromatic C=C stretch

Note: The data is inferred from a closely related structure presented in the literature.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electron ionization (EI) mass spectrometry data for a related compound is provided.

Table 4: Mass Spectrometry (EI) Data

m/zInterpretation
268[M]⁺ (for the 4-methylbenzyl analogue)
163[M - benzyl group]⁺ fragment
105[benzyl-CH₂]⁺ fragment

Note: The data is for the 4-methylbenzyl analogue. The molecular ion peak for this compound is expected at m/z = 254.[2]

Experimental Protocols

The following sections detail the general experimental methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process. The general workflow is depicted in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Amino-6-methylbenzothiazole cluster_1 Step 2: N-Benzylation p-toluidine p-toluidine thiourea_intermediate p-tolylthiourea intermediate p-toluidine->thiourea_intermediate 1. (NH₄)₂S₂O₈, HCl 2. NaSCN 2-amino-6-methylbenzothiazole 2-amino-6-methylbenzothiazole thiourea_intermediate->2-amino-6-methylbenzothiazole Cyclization (e.g., Br₂ in AcOH) final_product This compound 2-amino-6-methylbenzothiazole->final_product Base (e.g., K₂CO₃) Solvent (e.g., DMF) benzyl_chloride Benzyl Chloride benzyl_chloride->final_product

Caption: Synthesis workflow for this compound.

Step 1: Synthesis of 2-Amino-6-methylbenzothiazole

A common method for the synthesis of 2-aminobenzothiazoles is the Hugershoff reaction. A detailed procedure is as follows:

  • p-Toluidine is dissolved in a suitable solvent such as glacial acetic acid.

  • Ammonium thiocyanate is added to the solution, and the mixture is cooled in an ice bath.

  • A solution of bromine in glacial acetic acid is added dropwise while maintaining a low temperature.

  • After the addition is complete, the reaction mixture is stirred and allowed to warm to room temperature.

  • The mixture is then made alkaline with a base (e.g., ammonium hydroxide) to precipitate the crude product.

  • The crude 2-amino-6-methylbenzothiazole is purified by recrystallization from a suitable solvent like ethanol.

Step 2: N-Benzylation of 2-Amino-6-methylbenzothiazole

The final product is obtained by the N-benzylation of the intermediate:

  • 2-Amino-6-methylbenzothiazole is dissolved in an appropriate solvent such as dimethylformamide (DMF).

  • A base, for instance, potassium carbonate, is added to the mixture.

  • Benzyl chloride is then added, and the reaction mixture is heated.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-water to precipitate the product.

  • The solid product is filtered, washed with water, and purified by column chromatography or recrystallization.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • A sample of approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

  • A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

Mass Spectrometry (MS)

  • A dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.

  • The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.

  • For Electron Ionization (EI), the sample is vaporized and bombarded with a beam of electrons.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical workflow to confirm the structure of the synthesized compound.

Spectroscopic_Analysis_Workflow Synthesized_Compound Synthesized Compound MS_Analysis Mass Spectrometry (MS) Synthesized_Compound->MS_Analysis IR_Analysis Infrared (IR) Spectroscopy Synthesized_Compound->IR_Analysis NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR_Analysis Molecular_Weight Molecular Weight Confirmation (m/z = 254) MS_Analysis->Molecular_Weight Functional_Groups Functional Group Identification (N-H, C=N, Aromatic C-H) IR_Analysis->Functional_Groups Structural_Elucidation Detailed Structural Elucidation (Proton and Carbon Environment) NMR_Analysis->Structural_Elucidation Structure_Confirmed Structure Confirmed Molecular_Weight->Structure_Confirmed Functional_Groups->Structure_Confirmed Structural_Elucidation->Structure_Confirmed

Caption: Logical workflow for spectroscopic structure confirmation.

References

An In-depth Technical Guide to the Solubility and Stability of Benzyl-(6-methyl-benzothiazol-2-yl)-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to evaluate the solubility and stability of the novel compound Benzyl-(6-methyl-benzothiazol-2-yl)-amine (CAS Number: 56406-14-5).[1] While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and theoretical considerations crucial for its characterization in a drug discovery and development context. This guide is intended to equip researchers with the necessary frameworks to assess its physicochemical properties, which are critical determinants of its potential as a therapeutic agent.

Introduction

This compound is a heterocyclic amine containing a benzothiazole core. Compounds of this class are of significant interest in medicinal chemistry due to their diverse biological activities. The physicochemical properties of a drug candidate, particularly its aqueous solubility and chemical stability, are fundamental to its developability. Poor solubility can lead to low bioavailability and challenging formulation development, while instability can result in loss of potency and the formation of potentially toxic degradation products. Therefore, a thorough understanding and early assessment of these parameters are essential.

This guide details the standard experimental procedures for determining thermodynamic and kinetic solubility, as well as stability under various stress conditions. It also provides a logical framework for understanding the interplay of factors that influence these properties.

Compound Profile: this compound

A summary of the basic chemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 56406-14-5[1][2]
Molecular Formula C₁₅H₁₄N₂S[1][3]
Molecular Weight 254.35 g/mol [1]
Appearance Not specified in literature; likely a solid at room temperature.
Purity Typically ≥95% from commercial suppliers.[3][4]
Storage Conditions Recommendations include storage at 4°C and protection from light, suggesting potential sensitivity to temperature and light.[4]

Experimental Protocols for Solubility Assessment

Aqueous solubility is a critical factor for drug absorption and distribution. The following are standard protocols for its determination.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, or other buffers) in a sealed vial.

  • Equilibration: The vials are agitated (e.g., using a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Reporting: Solubility is reported in units of µg/mL or µM.

Diagram: Experimental Workflow for Thermodynamic Solubility

G A Add excess compound to buffer B Equilibrate (e.g., 24-72h at 25°C) A->B Agitation C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Quantify concentration in supernatant (HPLC or LC-MS) C->D E Report Thermodynamic Solubility (µg/mL or µM) D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility (High-Throughput Method)

This method measures the concentration at which a compound precipitates from a solution prepared by dissolving it in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer. It is often used for early-stage screening.

Methodology:

  • Stock Solution: A concentrated stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is serially diluted in DMSO in a multi-well plate.

  • Aqueous Addition: A fixed volume of aqueous buffer (e.g., PBS pH 7.4) is added to each well, and the plate is shaken for a short period (e.g., 1-2 hours).

  • Precipitation Detection: The presence of precipitate is detected by nephelometry (light scattering) or turbidimetry.

  • Data Reporting: The kinetic solubility is the concentration in the highest concentration well that remains clear.

Experimental Protocols for Stability Assessment

Evaluating the chemical stability of a compound is crucial to ensure its integrity during storage and administration.

Solution Stability

This assesses the stability of the compound in various solvents and buffers over time.

Methodology:

  • Sample Preparation: Solutions of this compound are prepared at a known concentration in relevant buffers (e.g., pH 3, 7.4, 9) and stored at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer for extended studies).

  • Analysis: The concentration of the remaining parent compound is quantified by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the initial concentration. The degradation rate constant and half-life can be determined from this data.

Solid-State Stability (Forced Degradation)

Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.

Methodology:

  • Stress Conditions: Solid samples of this compound are exposed to a variety of stress conditions:

    • Heat: Stored at elevated temperatures (e.g., 60°C).

    • Humidity: Stored at high relative humidity (e.g., 90% RH) at a specific temperature.

    • Light: Exposed to UV and visible light (photostability testing).

    • Oxidation: Treated with an oxidative agent (e.g., hydrogen peroxide solution).

    • Acid/Base Hydrolysis: Exposed to acidic and basic conditions.

  • Analysis: After a defined period, the samples are dissolved and analyzed by HPLC or LC-MS to quantify the amount of parent compound remaining and to identify major degradation products.

Diagram: Logical Framework for Physicochemical Property Assessment

G cluster_sol Solubility Assessment cluster_stab Stability Assessment ThermoSol Thermodynamic Solubility (Equilibrium) Dev Drug Developability ThermoSol->Dev KineticSol Kinetic Solubility (Precipitation) KineticSol->Dev SolutionStab Solution Stability (pH, Temp) SolutionStab->Dev SolidStab Solid-State Stability (Heat, Light, Humidity) SolidStab->Dev CoreCompound This compound CoreCompound->ThermoSol Influences Absorption CoreCompound->KineticSol Early Discovery Screen CoreCompound->SolutionStab Affects Formulation CoreCompound->SolidStab Impacts Shelf-life

Caption: Key Physicochemical Assessments for Drug Developability.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides the essential experimental frameworks for its comprehensive characterization. The protocols for determining thermodynamic and kinetic solubility, as well as solution and solid-state stability, are fundamental to any drug development program. Researchers and scientists are encouraged to apply these methodologies to generate the critical data needed to evaluate the potential of this and other novel compounds as viable therapeutic candidates. The early and accurate assessment of these properties is a cornerstone of successful drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Benzyl-(6-methyl-benzothiazol-2-yl)-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific experimental data on the anticancer activity of Benzyl-(6-methyl-benzothiazol-2-yl)-amine is not extensively available in peer-reviewed literature. The following application notes and protocols are based on the broader class of benzothiazole derivatives, which have demonstrated significant potential in cancer research. These guidelines are intended to serve as a starting point for the investigation of this specific compound.

Application Notes

Benzothiazole derivatives constitute a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds have been shown to exert their antitumor activity through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[4][5]

Recent studies have highlighted the efficacy of 2-aminobenzothiazole derivatives against a variety of cancer cell lines. For instance, a palladium(II) complex of 2-amino-6-methylbenzothiazole has shown promise in inhibiting the growth of colon carcinoma by inducing apoptosis through the inhibition of Bcl-2 and decelerating cell proliferation by downregulating Cyclin-D and Ki-67.[6][7] Other benzothiazole derivatives have been found to inhibit crucial signaling pathways like the PI3K/AKT/mTOR and ERK/MAPK pathways, which are often dysregulated in cancer.[4][5][8]

Given the established anticancer potential of the benzothiazole scaffold, this compound is a promising candidate for further investigation as a novel therapeutic agent. The following sections provide quantitative data for structurally related compounds and detailed protocols for evaluating its efficacy.

Data Presentation: Anticancer Activity of Related Benzothiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various benzothiazole derivatives against several human cancer cell lines. This data provides a comparative baseline for the potential efficacy of novel derivatives like this compound.

CompoundCancer Cell LineIC50 (µM)Reference
Hydrazine based benzothiazoleHeLa2.41[9]
Hydrazine based benzothiazoleCOS-74.31[9]
Sulphonamide based acetamide benzothiazoleMCF-734.5[9]
Sulphonamide based acetamide benzothiazoleHeLa44.15[9]
Sulphonamide based acetamide benzothiazoleMG6336.1[9]
N'-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazidePC-319.9 µg/mL[9]
N'-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazideLNCaP11.2 µg/mL[9]
Novel Benzothiazole Derivative PB11U87< 0.05[5]
Novel Benzothiazole Derivative PB11HeLa< 0.05[5]

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the anticancer potential of this compound.

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of the test compound on cancer cell lines.[10][11][12]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for another 24, 48, or 72 hours.

  • Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value of the compound.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[13][14][15][16][17]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis of Key Signaling Proteins

This protocol is for investigating the effect of the test compound on the expression levels of proteins involved in cancer-related signaling pathways.[18][19][20][21]

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against AKT, p-AKT, ERK, p-ERK, Bcl-2, Bax, Caspase-3, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound at various concentrations for a specified time.

  • Lyse the cells with ice-cold RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Use a loading control like GAPDH to normalize the protein expression levels.

Visualizations

Experimental_Workflow cluster_screening In Vitro Screening cluster_analysis Data Analysis & Further Steps start Start: Synthesize/Obtain this compound mtt MTT Assay (Cell Viability) start->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis western Western Blot (Protein Expression) ic50->western analysis Analyze Results apoptosis->analysis western->analysis invivo In Vivo Studies (If promising) analysis->invivo end Conclusion on Anticancer Potential analysis->end invivo->end

Caption: Experimental workflow for evaluating the anticancer potential of a novel benzothiazole compound.

PI3K_AKT_Pathway rtk Growth Factor Receptor (e.g., EGFR) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt activates mtor mTOR akt->mtor activates apoptosis Apoptosis akt->apoptosis | proliferation Cell Proliferation & Survival mtor->proliferation compound Benzothiazole Derivative compound->pi3k inhibits compound->akt inhibits

Caption: The PI3K/AKT signaling pathway and potential inhibition points for benzothiazole derivatives.

References

Application Notes and Protocols: Antimicrobial Activity of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzothiazole, a heterocyclic compound formed by the fusion of a benzene ring and a thiazole ring, serves as a foundational structure for a diverse range of biologically active molecules.[1][2][3] Derivatives of benzothiazole have garnered significant attention from the scientific community due to their broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[4][5][6][7] The versatility of the benzothiazole scaffold allows for chemical modifications at various positions, enabling the development of novel compounds with enhanced therapeutic potential.[2][8] This document provides an overview of the antimicrobial applications of benzothiazole derivatives, with a focus on their activity against various bacterial and fungal pathogens. While specific data for Benzyl-(6-methyl-benzothiazol-2-yl)-amine is not available in the cited literature, the following sections present representative data and protocols for the broader class of benzothiazole derivatives.

Mechanism of Action

The antimicrobial action of benzothiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.[8] These compounds have been shown to inhibit various enzymes crucial for bacterial survival, such as DNA gyrase, dihydropteroate synthase (DHPS), and dihydrofolate reductase.[1][9][10] By targeting these enzymes, benzothiazole derivatives can disrupt DNA replication, cell wall synthesis, and the biosynthesis of essential nutrients like folate.[8] Some derivatives have also been observed to cause membrane perturbation and leakage of intracellular components such as DNA and proteins.[11][12]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of benzothiazole derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays. The following tables summarize representative data for various benzothiazole derivatives against a panel of pathogenic microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzothiazole Derivatives (in µg/mL)

Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansAspergillus nigerReference
Compound 3 502525-100100[10]
Compound 4 502525-100100[10]
Compound 10 1005050-200200[10]
Compound 12 1005050-200200[10]
Compound A07 15.6-7.81---[11]
Compound 66c 3.1-6.2-3.1-6.23.1-6.2--[1]
Compound 46a/b --15.6215.62--[1]
Compound 41c 12.512.53.16.2--[1]

Note: '-' indicates data not available.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of the antimicrobial properties of novel compounds. The following are generalized protocols based on common methodologies reported for benzothiazole derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from standard microdilution methods and is suitable for determining the MIC of benzothiazole derivatives against both bacteria and fungi.[6][13]

Materials:

  • Test benzothiazole derivative

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline solution.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi).

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 2: Determination of Zone of Inhibition by Agar Disc Diffusion Method

The agar disc diffusion method is a widely used qualitative screening method to assess antimicrobial activity.[5][14]

Materials:

  • Test benzothiazole derivative

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile filter paper discs (6 mm diameter)

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA or SDA plates and allow them to solidify.

  • Inoculation:

    • Dip a sterile swab into the standardized inoculum (0.5 McFarland) and streak the entire surface of the agar plate evenly in three directions.

  • Application of Test Compound:

    • Impregnate sterile filter paper discs with a known concentration of the test compound solution.

    • Allow the solvent to evaporate completely.

    • Place the impregnated discs on the surface of the inoculated agar plates.

    • Include a positive control disc (standard antibiotic) and a negative control disc (solvent only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone:

    • Measure the diameter of the clear zone of no growth around each disc in millimeters (mm).

Visualizations

Experimental Workflow for Antimicrobial Screening

Antimicrobial Screening Workflow cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_results Data Analysis Compound Test Compound (Benzothiazole Derivative) MIC Broth Microdilution (MIC Determination) Compound->MIC Disc_Diffusion Agar Disc Diffusion (Zone of Inhibition) Compound->Disc_Diffusion Microorganism Microorganism (Bacterial/Fungal Strain) Microorganism->MIC Microorganism->Disc_Diffusion Quantitative_Data Quantitative Data (MIC values, Zone diameters) MIC->Quantitative_Data Disc_Diffusion->Quantitative_Data SAR Structure-Activity Relationship (SAR) Analysis Quantitative_Data->SAR

Caption: A generalized workflow for the in vitro antimicrobial screening of benzothiazole derivatives.

Potential Signaling Pathway Inhibition

Signaling Pathway Inhibition cluster_targets Bacterial Cellular Targets cluster_processes Inhibited Cellular Processes Benzothiazole Benzothiazole Derivative DNA_Gyrase DNA Gyrase Benzothiazole->DNA_Gyrase Inhibition DHPS Dihydropteroate Synthase (DHPS) Benzothiazole->DHPS Inhibition DHFR Dihydrofolate Reductase (DHFR) Benzothiazole->DHFR Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Folate_Synthesis Folate Synthesis DHPS->Folate_Synthesis DHFR->Folate_Synthesis Cell_Wall Cell Wall Synthesis Folate_Synthesis->Cell_Wall Precursors

Caption: A diagram illustrating potential enzyme targets for benzothiazole derivatives in bacteria.

Benzothiazole derivatives represent a promising class of compounds with significant antimicrobial activity against a wide range of pathogens. The protocols and data presented here provide a framework for the evaluation and further development of these compounds as potential therapeutic agents. Future research should focus on elucidating the precise mechanisms of action for different derivatives and optimizing their structures to enhance efficacy and reduce potential toxicity.

References

Application Notes and Protocols: Benzyl-(6-methyl-benzothiazol-2-yl)-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] Derivatives of 2-aminobenzothiazole, in particular, have garnered significant interest in drug discovery due to their synthetic accessibility and their ability to interact with various biological targets. These compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents.[1][2][4][5] The specific compound, Benzyl-(6-methyl-benzothiazol-2-yl)-amine, belongs to this versatile class of molecules and is a subject of interest for the development of novel therapeutics.

These application notes provide a comprehensive overview of the methodologies and protocols relevant to the investigation of this compound and similar 2-aminobenzothiazole derivatives in a drug discovery context.

Synthesis of 2-Amino-6-methylbenzothiazole Derivatives

The synthesis of the core 2-amino-6-methylbenzothiazole structure is a critical first step. A common and effective method involves the reaction of p-toluidine with a thiocyanate salt in the presence of a halogen.[6][7] Subsequent N-alkylation or N-arylation can then be performed to obtain the desired substituted amine.

General Synthesis Protocol for N-Benzyl-6-methyl-1,3-benzothiazol-2-amine

This protocol outlines a representative two-step synthesis for N-benzyl-6-methyl-1,3-benzothiazol-2-amine, a close analog of the topic compound.

Step 1: Synthesis of 2-Amino-6-methylbenzothiazole

  • Reaction Setup: In a well-ventilated fume hood, dissolve p-toluidine (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Addition of Thiocyanate: To the stirred solution, add potassium thiocyanate or ammonium thiocyanate (1.1 equivalents).

  • Halogenation: Cool the mixture in an ice bath and slowly add a solution of bromine (1 equivalent) in glacial acetic acid. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Work-up: Pour the reaction mixture into ice-cold water. The precipitate formed is collected by filtration.

  • Neutralization and Extraction: The solid is then suspended in water and neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 8-9. The product is extracted with an organic solvent like ethyl acetate.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Step 2: N-Benzylation of 2-Amino-6-methylbenzothiazole

  • Reaction Setup: To a solution of 2-amino-6-methylbenzothiazole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).

  • Addition of Benzyl Halide: Add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel.

Biological Evaluation: Anticancer Activity

Derivatives of 2-aminobenzothiazole have shown promising anticancer activity. The following sections detail a hypothetical application and protocol for evaluating the cytotoxic effects of this compound on a human cancer cell line.

Application Note: In Vitro Cytotoxicity Screening

This application note describes the use of the MTT assay to determine the cytotoxic effects of this compound against the human breast cancer cell line, MCF-7.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in MCF-7 cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Table 1: Hypothetical Cytotoxicity Data of this compound against MCF-7 cells

CompoundConcentration (µM)% Cell ViabilityIC50 (µM)
This compound0.195.2 ± 3.1
178.5 ± 4.5
1051.2 ± 2.89.8
2525.6 ± 3.9
5010.1 ± 1.5
Doxorubicin (Positive Control)0.0185.4 ± 5.2
0.152.1 ± 4.10.09
115.7 ± 2.3
Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in the culture medium to achieve the final desired concentrations. Replace the medium in the wells with the medium containing the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

G cluster_0 Apoptosis Signaling Pathway Compound Benzyl-(6-methyl- benzothiazol-2-yl)-amine Bax Bax Compound->Bax activates Bcl2 Bcl-2 Compound->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially modulated by benzothiazole derivatives.

Experimental Workflow

G cluster_1 Drug Discovery Workflow for Benzothiazole Derivatives Start Compound Synthesis (e.g., Benzyl-(6-methyl- benzothiazol-2-yl)-amine) Screening In Vitro Screening (e.g., MTT Assay) Start->Screening Hit_ID Hit Identification (IC50 < 10 µM) Screening->Hit_ID Hit_ID->Start Inactive Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: General workflow for the discovery and development of novel benzothiazole-based drugs.

References

Application Notes and Protocols for Benzyl-(6-methyl-benzothiazol-2-yl)-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-(6-methyl-benzothiazol-2-yl)-amine is a member of the benzothiazole class of heterocyclic compounds. Derivatives of benzothiazole are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Many benzothiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, making them promising candidates for novel therapeutic agents.[1][4][5][6]

Cell-based assays are fundamental tools in the early stages of drug discovery and development.[7][8][9][10][11] They provide crucial information on the biological activity of a compound in a physiologically relevant context, enabling the assessment of its efficacy, potency, and mechanism of action.[7][11] These assays are instrumental in identifying and validating new drug targets and in screening compound libraries for potential therapeutic leads.

This document provides detailed protocols for a primary cytotoxicity screening and a secondary apoptosis assay to characterize the cellular effects of this compound.

Primary Screening: Cell Viability and Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7, A549, or a cell line relevant to the research focus)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)[12][13]

  • Solubilization solution (e.g., 0.04 N HCl in isopropanol or DMSO)[15]

  • 96-well flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.[12]

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium and MTT only) from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow MTT Assay Experimental Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat cells with Benzyl-(6-methyl- benzothiazol-2-yl)-amine incubation_24h->compound_treatment incubation_drug Incubate for 24/48/72h compound_treatment->incubation_drug add_mtt Add MTT solution incubation_drug->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilize Add solubilization solution incubation_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance data_analysis Calculate % viability and IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Data Presentation: Hypothetical MTT Assay Results
Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control100.0 ± 4.5100.0 ± 5.1100.0 ± 4.8
0.198.2 ± 3.995.6 ± 4.290.1 ± 5.5
190.5 ± 5.182.3 ± 4.775.4 ± 6.1
1065.7 ± 4.851.2 ± 3.940.8 ± 4.3
5030.1 ± 3.515.8 ± 2.88.2 ± 1.9
10012.4 ± 2.95.3 ± 1.52.1 ± 0.8
IC₅₀ (µM) ~15 ~9.5 ~7.0

Secondary Screening: Mechanism of Cell Death Assessment using Annexin V/PI Staining

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry can be performed. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Human cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates or T25 flasks

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat cells with this compound at concentrations around the determined IC₅₀ value (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀) for 24 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[17]

  • Cell Washing:

    • Discard the supernatant and wash the cells twice with cold PBS.[17]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17][18]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[17]

    • Analyze the cells by flow cytometry within one hour.[17]

Data Analysis:

  • The flow cytometry data will be displayed as a dot plot with four quadrants:

    • Lower Left (Annexin V- / PI-): Live cells

    • Lower Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper Left (Annexin V- / PI+): Necrotic cells

  • Quantify the percentage of cells in each quadrant.

AnnexinV_PI_Principle Principle of Annexin V and PI Staining for Apoptosis Detection cluster_live Live Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis live_cell Intact Membrane PS on inner leaflet early_cell PS translocated to outer leaflet live_cell->early_cell Apoptotic Stimulus live_result Annexin V (-) PI (-) late_cell Membrane Permeable early_cell->late_cell Progression early_result Annexin V (+) PI (-) late_result Annexin V (+) PI (+)

Caption: Distinguishing cell populations using Annexin V and PI.

Data Presentation: Hypothetical Annexin V/PI Assay Results
Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle Control95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
0.5x IC₅₀70.3 ± 3.518.9 ± 2.78.5 ± 1.92.3 ± 0.7
1x IC₅₀45.1 ± 4.235.6 ± 3.815.4 ± 2.53.9 ± 1.1
2x IC₅₀20.8 ± 3.948.7 ± 4.525.1 ± 3.65.4 ± 1.4

Potential Signaling Pathway for Further Investigation

While the specific molecular targets of this compound are yet to be elucidated, many cytotoxic compounds induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Further investigation could explore the involvement of key proteins in these pathways, such as caspases, Bcl-2 family proteins, and death receptors.

Apoptosis_Pathways Generalized Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand (e.g., FasL, TRAIL) receptor Death Receptor (e.g., Fas, DR4/5) ligand->receptor disc DISC Formation receptor->disc caspase8 Caspase-8 (Initiator) disc->caspase8 bcl2 Bcl-2 family (Bax/Bak activation) caspase8->bcl2 Crosstalk caspase3 Caspase-3 (Executioner) caspase8->caspase3 stress Cellular Stress (e.g., DNA damage) stress->bcl2 mito Mitochondrion bcl2->mito cyto_c Cytochrome c release mito->cyto_c apoptosome Apoptosome (Apaf-1, Cyto c) cyto_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Overview of extrinsic and intrinsic apoptosis pathways.

Conclusion

The provided protocols offer a foundational framework for the initial characterization of the biological activity of this compound. The MTT assay serves as a robust primary screen for cytotoxicity, while the Annexin V/PI assay provides valuable insights into the mechanism of cell death. The results from these assays will guide further mechanistic studies to identify the specific molecular targets and signaling pathways modulated by this compound, ultimately determining its therapeutic potential.

References

Application Notes and Protocols for High-Throughput Screening with Benzyl-(6-methyl-benzothiazol-2-yl)-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Benzyl-(6-methyl-benzothiazol-2-yl)-amine in high-throughput screening (HTS) campaigns. Benzothiazole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines a representative screening workflow to identify and characterize the activity of this compound and similar compounds against a putative protein kinase target, a common mechanism of action for this class of molecules.

Introduction to this compound

This compound is a member of the benzothiazole family, a scaffold of significant interest in medicinal chemistry.[1][4] The benzothiazole nucleus, consisting of a benzene ring fused to a thiazole ring, is a key feature in several biologically active compounds.[1][4] Derivatives of 2-aminobenzothiazole are particularly versatile for chemical synthesis and have been explored for the development of novel therapeutics.[1] While the specific biological targets of this compound are not extensively documented in publicly available literature, the broader class of benzothiazole-containing molecules has shown promise as inhibitors of various protein kinases.

Chemical Structure:

  • Compound Name: this compound

  • CAS Number: 56406-14-5[5]

  • Molecular Formula: C₁₅H₁₄N₂S[5]

  • Molecular Weight: 254.35 g/mol [5]

Hypothetical Signaling Pathway

For the purpose of this application note, we will consider a hypothetical signaling pathway where this compound acts as an inhibitor of a constitutively active tyrosine kinase (e.g., a mutated receptor tyrosine kinase or a downstream kinase like Src or Abl) that promotes cancer cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (Active) Substrate Substrate RTK->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate RTK->pSubstrate Phosphorylation Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK pathway) pSubstrate->Downstream_Signaling Proliferation Proliferation Downstream_Signaling->Proliferation Compound Benzyl-(6-methyl- benzothiazol-2-yl)-amine Compound->RTK Inhibition

Caption: Hypothetical kinase inhibition pathway.

High-Throughput Screening Workflow

The following diagram illustrates a typical HTS workflow for identifying and validating inhibitors from a chemical library.

HTS_Workflow Assay_Dev 1. Assay Development (e.g., LanthaScreen) Primary_Screen 2. Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Hit_Identification 3. Hit Identification (Z-score analysis) Primary_Screen->Hit_Identification Dose_Response 4. Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Secondary_Assays 5. Secondary Assays (Orthogonal & Cellular) Dose_Response->Secondary_Assays Hit_Validation 6. Hit Validation Secondary_Assays->Hit_Validation

Caption: High-throughput screening workflow.

Experimental Protocols

Primary Assay: LanthaScreen™ Eu Kinase Binding Assay

This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay for identifying compounds that inhibit the binding of a fluorescently labeled ATP-competitive ligand (tracer) to a kinase.

Materials:

  • Kinase of interest (e.g., Src, Abl)

  • LanthaScreen™ Eu-anti-tag Antibody

  • Fluorescent Kinase Tracer

  • This compound and other library compounds

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

  • Plate reader capable of TR-FRET measurements

Protocol:

  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for dose-response experiments.

    • For the primary screen, use a single concentration (e.g., 10 µM).

    • Dispense 100 nL of compound solution into the wells of a 384-well plate. Include positive (no kinase) and negative (DMSO vehicle) controls.

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase and Eu-antibody in assay buffer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the 2X kinase/antibody solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the 2X tracer solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • Calculate the emission ratio (665 nm / 615 nm).

Secondary Assay: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line expressing the target kinase (e.g., K562 for Bcr-Abl).

  • Growth medium (e.g., RPMI-1640 with 10% FBS).

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well, clear-bottom microplates.

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000 cells per well in 90 µL of growth medium in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in growth medium.

    • Add 10 µL of the diluted compound to each well. Include a DMSO vehicle control.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO control.

Data Presentation

The following tables present hypothetical data from the screening workflow.

Table 1: Primary Screen Hit Identification

Compound IDConcentration (µM)TR-FRET Ratio% InhibitionZ-ScoreHit (Z < -3)
Cmpd_001100.8512.5-0.5No
BMA-1 10 0.25 74.0 -3.8 Yes
Cmpd_003100.925.2-0.2No
DMSO-0.970.00.0N/A
No Kinase-0.0594.8-5.0N/A

BMA-1: this compound

Table 2: Dose-Response Analysis

Assay TypeCompoundTargetIC₅₀ (nM)
Kinase Binding (TR-FRET)BMA-1Target Kinase150
Cell Proliferation (MTT)BMA-1Cancer Cell Line850
Kinase Binding (TR-FRET)Staurosporine (Control)Target Kinase15
Cell Proliferation (MTT)Staurosporine (Control)Cancer Cell Line50

Conclusion

This compound represents a promising scaffold for kinase inhibitor discovery. The protocols outlined in this document provide a robust framework for identifying and characterizing the activity of this and related compounds in a high-throughput screening setting. The hypothetical data demonstrates a compound with potent biochemical activity that translates to cellular efficacy, warranting further investigation in preclinical models. While the benzothiazole core is associated with a range of biological effects, these methodologies enable the specific elucidation of its potential as a kinase inhibitor.[1][6]

References

Application Notes and Protocols: Benzyl-(6-methyl-benzothiazol-2-yl)-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the use of Benzyl-(6-methyl-benzothiazol-2-yl)-amine as a chemical probe. The following application notes and protocols are based on the known biological activities of the broader class of 2-amino-6-methylbenzothiazole derivatives and information on structurally related compounds. These should be considered as a starting point for investigation and not as established protocols for this specific molecule.

Introduction

This compound belongs to the benzothiazole class of heterocyclic compounds. Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects[1]. The core structure, 2-amino-6-methylbenzothiazole, has been a scaffold for the synthesis of various biologically active molecules[1][2][3]. This document outlines potential applications and suggested protocols for the investigation of this compound as a chemical probe, based on the activities of similar compounds.

Potential Biological Applications

Based on the known activities of 2-amino-6-methylbenzothiazole derivatives, this compound could be investigated as a chemical probe in the following areas:

  • Oncology: Many benzothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines[4]. Potential applications include studying cell proliferation, apoptosis, and specific signaling pathways involved in cancer progression.

  • Antimicrobial Research: The benzothiazole scaffold is present in numerous compounds with antibacterial and antifungal properties[5]. This compound could be used to probe mechanisms of microbial growth inhibition.

  • Neurodegenerative Diseases: Some benzothiazole derivatives have been explored as agents for Alzheimer's disease by targeting enzymes like acetylcholinesterase[6].

  • Anti-inflammatory Studies: The anti-inflammatory potential of benzothiazole compounds suggests possible applications in studying inflammation pathways[6].

Physicochemical Properties and Data

No specific quantitative biological data (e.g., IC50, Ki) for this compound was found in the public domain. Basic chemical information is provided below.

PropertyValueReference
CAS Number 56406-14-5[7]
Molecular Formula C₁₅H₁₄N₂S[7]
Molecular Weight 254.35 g/mol [7]
Appearance Solid (predicted)
Solubility Expected to be soluble in organic solvents like DMSO and ethanol.

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the biological activity of this compound.

General Workflow for Investigating Anticancer Activity

This workflow outlines the steps to screen the compound for potential anticancer effects.

anticancer_workflow cluster_preparation Preparation cluster_screening Screening & Assays cluster_analysis Data Analysis cluster_mechanistic Mechanistic Studies prep Compound Preparation (Stock Solution in DMSO) viability Cell Viability Assay (MTT or CellTiter-Glo) prep->viability cell_culture Cell Line Culture (e.g., MCF-7, A549) cell_culture->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) viability->apoptosis migration Cell Migration Assay (Wound Healing) viability->migration ic50 IC50 Determination viability->ic50 western_blot Western Blot (e.g., for apoptosis markers) apoptosis->western_blot pathway_analysis Signaling Pathway Analysis migration->pathway_analysis statistical Statistical Analysis ic50->statistical western_blot->pathway_analysis pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Probe Benzyl-(6-methyl- benzothiazol-2-yl)-amine Probe->PI3K Potential Inhibition synthesis_workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product amino 2-amino-6-methylbenzothiazole step1 Step 1: Condensation (Formation of Schiff Base) amino->step1 aldehyde Benzaldehyde aldehyde->step1 step2 Step 2: Reduction (e.g., with NaBH4) step1->step2 product Benzyl-(6-methyl- benzothiazol-2-yl)-amine step2->product

References

Application Notes and Protocols for the Quantification of Benzyl-(6-methyl-benzothiazol-2-yl)-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzyl-(6-methyl-benzothiazol-2-yl)-amine is a substituted benzothiazole derivative. Accurate and reliable quantification of this compound is essential in various fields, including pharmaceutical development, quality control, and environmental analysis. This document provides detailed protocols for two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These proposed methods are based on the successful analysis of other benzothiazole compounds.[1][2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions

  • System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aromatic amines.

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile and a buffer (e.g., 10 mM ammonium acetate adjusted to pH 5.5) is a common starting point for similar compounds.[3] The exact ratio should be optimized to achieve good peak shape and retention time. A starting point could be 60:40 (v/v) Acetonitrile:Buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.[3]

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound. A preliminary scan of a standard solution should be performed to determine the optimal wavelength (a common wavelength for similar aromatic compounds is around 220 nm).[3]

  • Injection Volume: 20 µL.

1.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Solution: The sample preparation will depend on the matrix. For a bulk drug substance, dissolve a known amount in the mobile phase. For formulations, an extraction step may be necessary to remove excipients.

1.3. Method Validation Parameters (Hypothetical Data)

The following table summarizes the typical validation parameters that should be assessed for this method. The values provided are hypothetical and would need to be experimentally determined.

ParameterSpecificationHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Range e.g., 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Specificity No interference from blank/placeboPeak purity > 99%

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Working Prepare Working Standards Stock->Working Inject Inject into HPLC System Working->Inject Sample Prepare Sample Solution Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides higher sensitivity and selectivity, making it suitable for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) or at trace levels in environmental samples.[1][2]

Experimental Protocol

2.1. Instrumentation and Chromatographic Conditions

  • System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A fast-separation C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for LC-MS/MS to reduce run times.

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of Solvent B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be suitable for this amine-containing compound.

  • Source Parameters: These need to be optimized for the specific instrument and analyte. Parameters to optimize include capillary voltage, source temperature, and gas flows.

  • Multiple Reaction Monitoring (MRM): For quantification, at least two MRM transitions (a primary for quantification and a secondary for confirmation) should be identified by infusing a standard solution of this compound into the mass spectrometer.

    • Hypothetical MRM Transitions:

      • Precursor Ion (Q1): [M+H]⁺ (Calculated m/z for C₁₅H₁₄N₂S = 255.09)

      • Product Ions (Q3): Fragmentation of the precursor ion will yield specific product ions. These would need to be determined experimentally.

2.3. Sample Preparation

  • Protein Precipitation (for plasma samples): To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex and then centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.

  • Solid-Phase Extraction (SPE) (for urine or environmental water samples): SPE can be used to clean up and concentrate the analyte.[2] A mixed-mode cation exchange or a reversed-phase sorbent could be appropriate. The sample is loaded onto the conditioned cartridge, washed, and then the analyte is eluted with an appropriate solvent.

2.4. Method Validation Parameters (Hypothetical Data)

ParameterSpecificationHypothetical Result
Linearity (R²) ≥ 0.9950.998
Range e.g., 0.1 - 100 ng/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 85.0 - 115.0%95.7%
Precision (% RSD) ≤ 15.0%< 10%
Limit of Detection (LOD) Experimentally determined0.03 ng/mL
Limit of Quantification (LOQ) Lowest standard on the calibration curve0.1 ng/mL
Matrix Effect Assessed and minimizedWithin acceptable limits
Specificity No interfering peaks at the retention timeConfirmed by qualifier ion ratio

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collect Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation or SPE Spike->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify

Caption: LC-MS/MS analysis workflow for this compound.

Summary of Proposed Methods

The choice of analytical method will depend on the specific application, required sensitivity, and the nature of the sample matrix.

FeatureHPLC-UVLC-MS/MS
Principle UV AbsorbanceMass-to-charge ratio
Selectivity ModerateHigh
Sensitivity µg/mL rangepg/mL to ng/mL range
Matrix Tolerance Low to moderateHigh
Instrumentation Cost LowerHigher
Primary Application Bulk drug, simple formulationsBioanalysis, trace analysis

It is crucial to reiterate that these protocols are illustrative and would necessitate rigorous method development and validation to ensure accurate and reliable quantification of this compound.

References

Application Notes and Protocols: Benzyl-(6-methyl-benzothiazol-2-yl)-amine for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzyl-(6-methyl-benzothiazol-2-yl)-amine belongs to the benzothiazole class of heterocyclic compounds, which are renowned for their utility as fluorescent probes in biological research.[1][2] These molecules typically exhibit favorable photophysical properties such as high fluorescence quantum yields, large Stokes shifts, and good photostability, making them valuable tools for cellular imaging and the detection of various analytes.[3][4] The introduction of different functional groups to the benzothiazole core allows for the tuning of its spectral properties and specificity towards target molecules.[5] Benzothiazole derivatives have been successfully employed in a range of applications including the detection of metal ions, anions, small molecules, and biological macromolecules, as well as for imaging sub-cellular structures like mitochondria.[1]

Physicochemical Properties

While specific data for this compound is unavailable, the general properties of this compound are listed below.

PropertyValueReference
CAS Number 56406-14-5[6][7]
Molecular Formula C₁₅H₁₄N₂S[6]
Molecular Weight 254.35 g/mol [6]

Photophysical Properties (Representative Data for Benzothiazole Derivatives)

The following table summarizes typical photophysical properties observed for various benzothiazole-based fluorescent probes. These values can be used as a starting point for characterizing this compound.

ParameterRepresentative Value RangeSolvent/ConditionsReference
Excitation Maximum (λex) 330 - 420 nmMethanol, Dichloromethane[8][9]
Emission Maximum (λem) 380 - 520 nmMethanol, Dichloromethane[8][9]
Molar Extinction Coefficient (ε) 26,000 - 76,900 M⁻¹cm⁻¹Dichloromethane[4]
Fluorescence Quantum Yield (ΦF) 0.01 - 0.57Dichloromethane, 5CB[10]
Stokes Shift 50 - 100 nmMethanol, Dichloromethane

Experimental Protocols

Protocol 1: General Procedure for Fluorescent Labeling of Proteins

This protocol describes a general method for conjugating an amine-containing fluorescent probe to the carboxyl groups of a target protein. This method is based on reductive amination and may be adaptable for this compound.

Materials:

  • Target protein

  • This compound

  • Sodium cyanoborohydride (NaCNBH₃)

  • Proteolysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Dialysis tubing or spin columns for purification

Procedure:

  • Dissolve the target protein in the proteolysis buffer to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10-50 mM.

  • Add the fluorescent probe stock solution to the protein solution to achieve a final probe concentration of 100 µM - 1 mM. The optimal concentration should be determined empirically.

  • Add sodium cyanoborohydride to the mixture to a final concentration of 20 mM.

  • Incubate the reaction mixture for 1-2 hours at 37°C.

  • Remove the unreacted probe and byproducts by dialysis against the proteolysis buffer or by using a spin column.

  • Determine the concentration of the labeled protein and the degree of labeling using spectrophotometry.

Protocol 2: Cellular Imaging with a Benzothiazole-Based Fluorescent Probe

This protocol provides a general workflow for staining and imaging live cells with a benzothiazole-derived fluorescent probe.

Materials:

  • Live cells cultured on coverslips or in imaging dishes

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

Procedure:

  • Culture the cells to the desired confluency.

  • Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM).

  • Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM). The optimal concentration should be determined by a titration experiment to maximize signal and minimize cytotoxicity.

  • Remove the existing cell culture medium from the cells and wash once with PBS.

  • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the cell type and the probe's permeability.

  • After incubation, remove the loading solution and wash the cells two to three times with warm PBS or fresh culture medium.

  • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

  • Image the cells using a confocal microscope with the appropriate excitation and emission filters based on the spectral properties of the probe.

Visualizations

experimental_workflow cluster_prep Probe and Sample Preparation cluster_labeling Labeling/Staining cluster_analysis Analysis prep_probe Prepare Stock Solution of Benzyl-(6-methyl- benzothiazol-2-yl)-amine labeling Incubate Probe with Protein/Cells prep_probe->labeling prep_sample Prepare Protein Solution or Culture Cells prep_sample->labeling purification Purify Labeled Protein (for in vitro assays) labeling->purification in vitro imaging Confocal Microscopy labeling->imaging in situ spectroscopy Fluorescence Spectroscopy purification->spectroscopy

Caption: General experimental workflow for fluorescent labeling and analysis.

signaling_pathway_example receptor Receptor protein1 Protein 1 receptor->protein1 Signal probe Fluorescent Probe (e.g., Benzyl-(6-methyl- benzothiazol-2-yl)-amine) protein2 Protein 2 probe->protein2 Labels protein1->protein2 nucleus Nucleus protein2->nucleus response Cellular Response nucleus->response

Caption: Example of a signaling pathway that can be studied using fluorescent probes.

References

Application Notes and Protocols for In Vitro Testing of Benzyl-(6-methyl-benzothiazol-2-yl)-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the in vitro evaluation of Benzyl-(6-methyl-benzothiazol-2-yl)-amine, a member of the benzothiazole class of compounds. Benzothiazole derivatives have garnered significant interest in drug discovery due to their diverse biological activities, particularly as anticancer agents.[1][2][3] The protocols outlined herein cover essential assays for determining cytotoxicity, potential enzymatic inhibition, and impact on key cellular signaling pathways. Representative data from related 2-aminobenzothiazole compounds are presented to offer a comparative context for experimental outcomes.

Introduction

Benzothiazole and its derivatives represent a class of heterocyclic compounds with a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[4] The 2-aminobenzothiazole scaffold, in particular, is a privileged structure in medicinal chemistry, with numerous derivatives reported to exhibit potent cytotoxic effects against various cancer cell lines.[1][5][6] The proposed mechanism of action for many of these compounds involves the inhibition of key protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K), thereby modulating critical signaling pathways that govern cell proliferation, survival, and apoptosis.[6][7][8][9]

This guide provides a framework for the initial in vitro characterization of this compound to elucidate its potential as a therapeutic agent.

Data Presentation: Cytotoxicity and Kinase Inhibition

The following tables summarize representative in vitro data for structurally related 2-aminobenzothiazole derivatives to provide a benchmark for evaluating the activity of this compound.

Table 1: In Vitro Cytotoxicity of Representative 2-Aminobenzothiazole Derivatives

Compound ReferenceCell LineAssay TypeIC50 (µM)
Derivative 1[6]HCT116MTT6.43
Derivative 1[6]A549MTT9.62
Derivative 2[6]MCF-7MTT8.27
Derivative 3[5]EACMTT10-24
Derivative 3[5]MCF-7MTT15-30
Derivative 3[5]HeLaMTT33-48

Table 2: Kinase Inhibitory Activity of Representative 2-Aminobenzothiazole Derivatives

Compound ReferenceTarget KinaseAssay TypeIC50 (µM)
Derivative 4[6]EGFRKinase Assay0.096
Derivative 5[6]VEGFR-2Kinase Assay0.19
Derivative 6[10]PI3KγKinase Assay>100 (47% inhibition)
Derivative 7[10]PIK3CD/PIK3R1Kinase AssayNot specified (65% inhibition)

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro Kinase Inhibition Assay

Objective: To assess the inhibitory activity of this compound against specific protein kinases (e.g., EGFR, VEGFR-2, PI3K).

Materials:

  • Recombinant human kinases (e.g., EGFR, VEGFR-2, PI3K)

  • Kinase-specific substrate and ATP

  • Kinase assay buffer

  • This compound (stock solution in DMSO)

  • Positive control inhibitor (e.g., Sorafenib for VEGFR-2)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 384-well plate, add the diluted compound, the specific kinase, and the corresponding substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Detect the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in relevant signaling pathways (e.g., PI3K/AKT, MAPK/ERK).

Materials:

  • Cancer cell lines

  • This compound

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with various concentrations of this compound for a specified time.

  • Lyse the cells with ice-cold lysis buffer and quantify the protein concentration.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using ECL substrate and an imaging system.

  • Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its in vitro characterization.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound This compound Compound->PI3K Inhibits?

Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition point.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Compound This compound Compound->Receptor Inhibits?

Caption: MAPK/ERK signaling pathway and a potential point of inhibition.

Experimental_Workflow Start Start: This compound Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 KinaseAssay Kinase Inhibition Assay (e.g., PI3K, EGFR) IC50->KinaseAssay Signaling Signaling Pathway Analysis (Western Blot) IC50->Signaling Mechanism Elucidate Mechanism of Action KinaseAssay->Mechanism Signaling->Mechanism

Caption: General experimental workflow for in vitro characterization.

References

Troubleshooting & Optimization

Technical Support Center: Benzyl-(6-methyl-benzothiazol-2-yl)-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working on the synthesis of Benzyl-(6-methyl-benzothiazol-2-yl)-amine. Our goal is to help you improve reaction yields and overcome common experimental challenges.

Troubleshooting Guide

Question: My overall yield is low. Where should I start to troubleshoot?

Answer: The synthesis of this compound is typically a two-step process: 1) formation of the 2-amino-6-methylbenzothiazole core, and 2) N-alkylation with a benzyl group. Low overall yield can stem from issues in either step.

First, analyze the yield and purity of your intermediate, 2-amino-6-methylbenzothiazole. If the yield or purity of the intermediate is low, focus your optimization efforts on the first step. If the intermediate is of high quality but the final yield is poor, the N-alkylation step is the likely source of the problem.

Question: The synthesis of the 2-amino-6-methylbenzothiazole intermediate is resulting in a low yield. What are the common causes and solutions?

Answer: The most common method for synthesizing the 2-amino-6-methylbenzothiazole core involves the reaction of p-toluidine with a thiocyanate salt followed by cyclization with an oxidizing agent like bromine or sulfuryl chloride.[1]

Potential Causes for Low Yield:

  • Incomplete Thiourea Formation: The initial reaction between p-toluidine and thiocyanate to form the p-tolylthiourea intermediate may be incomplete. Ensure proper reaction time and temperature.

  • Degradation by Oxidizing Agent: The oxidizing agent (e.g., bromine) can cause unwanted side reactions or degradation of the starting material or product if added too quickly or at an incorrect temperature. Maintain careful temperature control during addition.

  • Sub-optimal Reaction Conditions: The choice of solvent and temperature is crucial. The original synthesis from Organic Syntheses uses chlorobenzene, but other solvents can be explored.[1]

  • Purification Losses: The product is often purified by recrystallization. Significant material can be lost if the recrystallization solvent system or procedure is not optimized.

Troubleshooting Steps:

  • Verify Starting Material Quality: Ensure the p-toluidine is pure and free of isomers.

  • Control Reagent Addition: Add the oxidizing agent (bromine or sulfuryl chloride) slowly and with efficient cooling to prevent the temperature from exceeding the recommended limit (e.g., 50°C).[1]

  • Optimize Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time for both the thiourea formation and the subsequent cyclization.

  • Improve Purification: Experiment with different solvent systems for recrystallization to maximize recovery of the pure product. The literature suggests using ethanol/water mixtures.[1]

Question: I am observing multiple spots on my TLC during the N-alkylation step, and the reaction is not going to completion. How can I improve conversion and selectivity?

Answer: The N-alkylation of 2-amino-6-methylbenzothiazole with a benzyl halide (e.g., benzyl bromide) is a common route. Poor conversion and the formation of side products are frequent challenges.

Potential Causes for Poor Performance:

  • Insufficient Base: The base (e.g., K₂CO₃, Cs₂CO₃) may not be strong enough or soluble enough in the reaction solvent to efficiently deprotonate the amine.[2]

  • Poor Solubility: The starting materials, particularly the benzothiazole and the base, may have poor solubility in the chosen solvent, leading to a slow, incomplete reaction.[2]

  • Side Products: The major side product is often the N,N-dibenzylated compound. The starting material may also remain unreacted.

  • Leaving Group Reactivity: Alkyl bromides are common, but their reactivity can sometimes be sluggish.[2]

Troubleshooting & Optimization Strategies:

  • Choice of Base and Solvent:

    • Switch to a stronger or more soluble base like Cesium Carbonate (Cs₂CO₃).

    • Change the solvent to one that better solubilizes the reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are common choices.[2][3] Be aware that high temperatures with DMSO in the presence of bases can lead to side reactions.[3]

  • Increase Reactivity:

    • Add a catalytic amount of potassium iodide (KI) or sodium iodide (NaI). The iodide will perform a Finkelstein reaction with the benzyl bromide to generate the more reactive benzyl iodide in situ, which can accelerate the reaction.[2]

  • Temperature and Reaction Time:

    • Increase the reaction temperature. Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[2] Monitor for potential degradation at higher temperatures.

  • Control Stoichiometry:

    • Use a slight excess (1.1-1.5 equivalents) of the benzyl halide to drive the reaction to completion. Using a large excess can promote the formation of the dialkylated product.

  • Alternative Alkylating Agents: Consider using benzyl alcohol in the presence of a catalyst, which can offer a regioselective route to the N-alkylated product.[4] Another alternative is reductive amination with benzaldehyde and a reducing agent like NaBH₄.[5]

Troubleshooting Workflow for N-Alkylation

G start Low Yield or Incomplete N-Alkylation check_purity Verify Purity of 2-amino-6-methylbenzothiazole start->check_purity check_reagents Check Purity & Stoichiometry of Benzyl Halide & Base check_purity->check_reagents solubility Is Solubility an Issue? check_reagents->solubility change_solvent Switch to DMF, DMSO, or Acetonitrile solubility->change_solvent Yes incomplete_rxn Is Reaction Sluggish? solubility->incomplete_rxn No change_solvent->incomplete_rxn add_catalyst Add Catalytic KI or NaI incomplete_rxn->add_catalyst Yes base_issue Is Base Ineffective? incomplete_rxn->base_issue No increase_temp Increase Temperature (Conventional or Microwave) add_catalyst->increase_temp increase_temp->base_issue change_base Use Stronger/More Soluble Base (e.g., Cs₂CO₃) base_issue->change_base Yes side_products Are Side Products (e.g., Dialkylation) an Issue? base_issue->side_products No change_base->side_products adjust_stoi Adjust Stoichiometry (Slight Excess of Alkylating Agent) side_products->adjust_stoi Yes end Improved Yield side_products->end No alt_method Consider Alternative Methods: Reductive Amination or Alkylation with Benzyl Alcohol adjust_stoi->alt_method alt_method->end G cluster_0 Route 1: N-Alkylation of Pre-formed Ring cluster_1 Route 2: Buchwald-Hartwig Amination p_toluidine p-Toluidine intermediate 2-amino-6-methylbenzothiazole p_toluidine->intermediate Thiocyanation & Cyclization final_product This compound intermediate->final_product N-Alkylation benzyl_halide Benzyl Halide + Base benzyl_halide->final_product reductive_amination Benzaldehyde + Reducing Agent reductive_amination->final_product halo_intermediate 2-halo-6-methylbenzothiazole final_product2 This compound halo_intermediate->final_product2 C-N Coupling benzylamine Benzylamine + Pd Catalyst/Ligand/Base benzylamine->final_product2

References

overcoming solubility issues with Benzyl-(6-methyl-benzothiazol-2-yl)-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Benzyl-(6-methyl-benzothiazol-2-yl)-amine.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a versatile small molecule scaffold.[1] Its chemical formula is C₁₅H₁₄N₂S, with a molecular weight of 254.4 g/mol .[1] It is intended for laboratory use only.[1][2][3][4]

Q2: I am observing poor solubility of this compound in my aqueous buffer. Is this expected?

Q3: What are the initial steps I should take to improve the solubility of this compound?

Initial approaches to enhance solubility include selecting an appropriate solvent system, adjusting the pH, and considering the use of co-solvents.[7][8][9] For early-stage experiments, creating a stock solution in an organic solvent like DMSO or ethanol and then diluting it into your aqueous buffer is a common practice.

Q4: Can particle size reduction help in dissolving this compound?

Yes, reducing the particle size increases the surface area available for dissolution, which can enhance the dissolution rate.[7][8][10] Techniques like micronization and nanosizing can be employed to achieve this.[8][10]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon dilution of an organic stock into an aqueous buffer.

Cause: The aqueous buffer may not have sufficient solubilizing capacity for the concentration of the compound being introduced. This is a common issue for poorly soluble drugs.[10]

Troubleshooting Steps:

  • Reduce the Final Concentration: Attempt to use a lower final concentration of the compound in your assay.

  • Optimize the Co-solvent Percentage: The final concentration of the organic co-solvent (e.g., DMSO, ethanol) in your aqueous buffer can be critical. Systematically test different final percentages of the co-solvent to find a balance between solubility and potential solvent effects on your experiment.

  • Utilize Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween 80 or Solutol HS-15, can help to form micelles that encapsulate the compound and increase its apparent solubility.[7]

  • pH Adjustment: The amine group in this compound suggests that its solubility may be pH-dependent. Experiment with adjusting the pH of your aqueous buffer to see if solubility improves at a more acidic or basic pH.

Issue 2: Inconsistent results in biological assays, potentially due to poor solubility.

Cause: Poor solubility can lead to an inaccurate concentration of the compound in solution, leading to variability in experimental outcomes.

Troubleshooting Steps:

  • Visually Inspect for Precipitation: Before each experiment, carefully inspect your final solution for any signs of precipitation, either immediately after preparation or after incubation at the experimental temperature.

  • Filter the Solution: After dilution, filter the solution through a 0.22 µm filter to remove any undissolved particles that could interfere with the assay.

  • Employ Formulation Strategies: For more advanced studies, consider more sophisticated formulation strategies such as:

    • Solid Dispersions: Dispersing the compound in a polymer matrix can improve both solubility and dissolution.[6][10]

    • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with the drug, providing a hydrophilic environment to enhance solubility.[5][10]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in aqueous media, enhancing drug solubilization.[5][10]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Stock Solution
  • Weigh out the desired amount of this compound.

  • Dissolve the compound in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Gently warm the solution or use sonication if necessary to aid dissolution.

  • Once fully dissolved, bring the solution to the final desired stock concentration with the same organic solvent.

  • Store the stock solution appropriately, protected from light.

Protocol 2: Determination of Optimal Co-solvent Concentration
  • Prepare a series of dilutions of your aqueous buffer containing varying final percentages of the co-solvent used for your stock solution (e.g., 0.1%, 0.5%, 1%, 2%, 5% DMSO).

  • Add a fixed amount of the this compound stock solution to each of the co-solvent/buffer mixtures to achieve the desired final compound concentration.

  • Vortex each solution briefly.

  • Visually inspect each solution for any signs of precipitation immediately and after a period that mimics your experimental incubation time.

  • The optimal co-solvent concentration will be the lowest percentage that maintains the compound in solution without negatively impacting your experimental system.

Quantitative Data Summary

Since specific quantitative solubility data for this compound is not publicly available, the following table provides a general framework for how to present such data once determined experimentally.

Solvent SystemTemperature (°C)Maximum Solubility (µg/mL)
Water25To be determined
PBS (pH 7.4)25To be determined
PBS (pH 7.4) + 0.5% DMSO25To be determined
PBS (pH 7.4) + 1% Tween 8025To be determined
Ethanol25To be determined
DMSO25To be determined

Visualizations

experimental_workflow cluster_preparation Compound Preparation cluster_solubility_test Solubility Troubleshooting cluster_troubleshooting Troubleshooting Strategies start Weigh Compound dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve stock Prepare Concentrated Stock Solution dissolve->stock dilute Dilute Stock into Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe soluble Proceed with Experiment observe->soluble No insoluble Troubleshoot Solubility Issue observe->insoluble Yes strategy1 Adjust pH insoluble->strategy1 strategy2 Add Co-solvent insoluble->strategy2 strategy3 Use Surfactant insoluble->strategy3 strategy4 Particle Size Reduction insoluble->strategy4 strategy1->dilute strategy2->dilute strategy3->dilute strategy4->dissolve

Caption: Experimental workflow for preparing and troubleshooting the solubility of this compound.

signaling_pathway cluster_physical Physical Modification cluster_chemical Chemical Modification micronization Micronization enhanced_solubility Enhanced Aqueous Solubility micronization->enhanced_solubility nanosizing Nanosizing nanosizing->enhanced_solubility solid_dispersion Solid Dispersion solid_dispersion->enhanced_solubility cosolvents Co-solvents cosolvents->enhanced_solubility surfactants Surfactants surfactants->enhanced_solubility cyclodextrins Cyclodextrins cyclodextrins->enhanced_solubility ph_adjustment pH Adjustment ph_adjustment->enhanced_solubility root Poorly Soluble Compound (this compound) root->micronization root->nanosizing root->solid_dispersion root->cosolvents root->surfactants root->cyclodextrins root->ph_adjustment

Caption: Strategies for enhancing the solubility of poorly soluble compounds like this compound.

References

Technical Support Center: Benzyl-(6-methyl-benzothiazol-2-yl)-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Benzyl-(6-methyl-benzothiazol-2-yl)-amine in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in DMSO?

Q2: What are the primary factors that can affect the stability of this compound in DMSO?

The main factors include:

  • Water Content: Water is a more significant contributor to compound degradation in DMSO than oxygen.[2][3][4] DMSO is hygroscopic and readily absorbs moisture from the atmosphere.

  • Temperature: Storage at room temperature can lead to significant degradation over time.[5][6] The probability of observing a compound after one year of storage at room temperature in DMSO can be as low as 52%.[5][6]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to precipitation and degradation of the compound.[2][7] However, some studies have shown no significant compound loss after multiple freeze-thaw cycles when handled properly.[2][3][4]

  • Oxygen: While less impactful than water, dissolved oxygen can contribute to oxidative degradation of sensitive compounds.[2][3][4]

Q3: What are the recommended storage conditions for this compound in DMSO?

For optimal stability, stock solutions of this compound in DMSO should be stored under the following conditions:

  • Temperature: Store aliquots at -20°C or ideally at -80°C for long-term storage.[8]

  • Aliquoting: Prepare single-use aliquots to minimize the number of freeze-thaw cycles.[8]

  • Inert Atmosphere: For highly sensitive compounds, purging the headspace of the vial with an inert gas like nitrogen or argon before sealing can help minimize oxidation.

  • Dry DMSO: Use anhydrous DMSO to prepare stock solutions to minimize water-related degradation.

Q4: How can I check the stability of my this compound in DMSO solution?

The stability of your compound solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS). These methods can be used to monitor the purity of the sample over time and detect the presence of any degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound in DMSO.

Problem Potential Cause Troubleshooting Steps
Unexpected or inconsistent experimental results. Compound degradation in DMSO stock solution.1. Prepare a fresh stock solution of the compound in anhydrous DMSO. 2. Analyze the old and new stock solutions by HPLC or LC-MS to check for degradation. 3. If degradation is confirmed, discard the old stock and use the freshly prepared solution. 4. Review storage and handling procedures to prevent future degradation.
Precipitate observed in the DMSO stock solution after thawing. Poor solubility of the compound at low temperatures or after freeze-thaw cycles.1. Gently warm the solution to room temperature and vortex thoroughly to redissolve the precipitate.[2] 2. If the precipitate does not redissolve, sonication may be attempted cautiously. 3. Consider preparing a more dilute stock solution. 4. For future use, consider storing at a lower concentration or in a different solvent system if compatible with the experimental design.
Change in color of the DMSO stock solution. Potential decomposition of the compound.[1]1. A change in color is a visual indicator of potential chemical changes.[1] 2. Immediately analyze the solution by HPLC or LC-MS to assess its purity. 3. If degradation is confirmed, prepare a fresh stock solution.

Experimental Protocols

Protocol for Assessing Compound Stability in DMSO

This protocol outlines a general procedure for evaluating the stability of this compound in DMSO over time using HPLC-UV.

1. Materials:

  • This compound
  • Anhydrous DMSO
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other suitable modifier)
  • HPLC system with UV detector
  • Analytical HPLC column (e.g., C18)

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
  • Initial Analysis (T=0): Immediately after preparation, dilute a small aliquot of the stock solution with an appropriate solvent (e.g., acetonitrile/water) to a suitable concentration for HPLC analysis. Inject the sample and record the chromatogram. The peak area of the parent compound at T=0 will serve as the baseline.
  • Sample Storage: Aliquot the remaining stock solution into several vials and store them under different conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
  • Sample Preparation and Analysis: Thaw the sample (if frozen), vortex gently, and prepare a dilution for HPLC analysis as done for the T=0 sample. Inject the sample and record the chromatogram.
  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area at T=0. The appearance of new peaks may indicate the formation of degradation products. Calculate the percentage of the compound remaining at each time point.

Quantitative Data Summary

Storage Condition Time Point % Compound Remaining (Example) Observations (Example)
Room Temperature1 Week85%Minor degradation products observed.
4°C1 Month95%Minimal degradation.
-20°C3 Months>99%No significant degradation.
-80°C6 Months>99%No significant degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO initial_analysis T=0 Analysis (HPLC) prep_stock->initial_analysis aliquot Aliquot Samples initial_analysis->aliquot storage_rt Room Temp aliquot->storage_rt Store storage_4c 4°C aliquot->storage_4c Store storage_neg20c -20°C aliquot->storage_neg20c Store storage_neg80c -80°C aliquot->storage_neg80c Store timepoint_analysis Time-Point Analysis (HPLC) storage_rt->timepoint_analysis Retrieve at Intervals storage_4c->timepoint_analysis Retrieve at Intervals storage_neg20c->timepoint_analysis Retrieve at Intervals storage_neg80c->timepoint_analysis Retrieve at Intervals data_analysis Data Analysis (% Remaining) timepoint_analysis->data_analysis

Caption: Experimental workflow for assessing compound stability in DMSO.

degradation_pathway cluster_degradation Potential Degradation Pathways parent This compound oxidation Oxidation Products (e.g., N-oxide, Sulfoxide) parent->oxidation O2 / H2O hydrolysis Hydrolysis Products (Cleavage of amine bond) parent->hydrolysis H2O hydroxylation Hydroxylated Derivatives parent->hydroxylation H2O / O2

Caption: Potential degradation pathways for this compound in DMSO.

References

Technical Support Center: Crystallization of Benzyl-(6-methyl-benzothiazol-2-yl)-amine

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during the crystallization process.

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid (an oil) rather than a solid. This typically happens if the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent system.[1] Here are several strategies to resolve this:

  • Increase Solvent Volume: The most common cause is excessive concentration. Re-heat the solution to dissolve the oil, then add a small amount (10-20%) more of the hot solvent to reduce the supersaturation level.[2]

  • Slow Down the Cooling Rate: Rapid cooling can favor oiling out. Allow the flask to cool slowly to room temperature by insulating it (e.g., with glass wool or by placing it in a warm water bath that cools gradually). Once at room temperature, proceed with further cooling in an ice bath.[1]

  • Lower the Crystallization Temperature: Try using a solvent system where your compound is less soluble, which may allow crystallization to occur at a lower temperature.

  • Change the Solvent: The choice of solvent is critical. Experiment with different solvents or solvent mixtures. For heterocyclic compounds, solvents like ethyl acetate, acetonitrile, or ethanol/water mixtures can be effective.[3]

  • Use Seeding: Introduce a "seed crystal" (a tiny crystal of the pure compound) to the solution once it has cooled slightly. This provides a nucleation site for crystal growth to begin.[1][4]

Q2: No crystals are forming, even after the solution has cooled completely. What's wrong?

A2: This indicates that the solution is not sufficiently supersaturated. Here are the steps to induce crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide a surface for nucleation.[5]

  • Add a Seed Crystal: If available, adding a single, small crystal of the pure product can initiate crystallization.[4]

  • Reduce Solvent Volume: If the solution is too dilute, you will need to increase the concentration. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[6]

  • Cool to a Lower Temperature: If you have only cooled to room temperature, try placing the flask in an ice bath or a freezer for a short period.

  • Consider an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can try adding a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the good solvent) dropwise until the solution becomes cloudy, then warm slightly until it clears and cool again.[7]

Q3: My crystallization resulted in very fine needles or powder, not large single crystals. How can I improve crystal size?

A3: The formation of very small crystals is typically due to rapid crystallization from a highly supersaturated solution.[6] To obtain larger crystals, you need to slow down the crystal growth process:

  • Reduce the Rate of Cooling: This is the most effective method. Ensure the solution cools as slowly as possible. Avoid placing a hot flask directly into an ice bath. Let it cool to room temperature on the benchtop, insulated if necessary, before further cooling.[6]

  • Reduce the Concentration: Using slightly more solvent than the minimum required for dissolution at high temperature will lower the supersaturation level and can lead to slower, more controlled crystal growth.[6]

  • Use a Different Solvent System: The choice of solvent can influence crystal habit. Experiment with different solvents to find one that promotes the growth of larger, more well-defined crystals.

Q4: My final crystal yield is very low. How can I increase it?

A4: A low yield can result from several factors:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor.[6] Use only the minimum amount of hot solvent required to fully dissolve your compound.

  • Premature Crystallization: If the compound crystallizes while the solution is still warm (e.g., during a hot filtration step), you will lose product. Ensure all equipment is pre-heated and that you work quickly.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution to a low enough temperature (e.g., in an ice bath) to maximize the amount of product that crystallizes out of solution.

  • Mother Liquor Recovery: If you suspect significant product remains in the filtrate (mother liquor), you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling. Note that this second crop may be less pure than the first.

Illustrative Experimental Protocol

This is a general procedure for recrystallization. The choice of solvent and specific temperatures should be determined experimentally.

  • Solvent Selection: Test the solubility of a small amount of your crude Benzyl-(6-methyl-benzothiazol-2-yl)-amine in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[5][8] Based on the structure, good starting points are ethanol, ethyl acetate, or a mixture of ethanol and water.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate or in a water bath) with gentle swirling until the solvent boils. Continue adding small portions of hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal (Norit). Swirl and reheat to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent the compound from crystallizing prematurely.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a desiccator.

Quantitative Data (Illustrative)

The following table presents hypothetical solubility data for this compound to illustrate the principle of solvent selection. This is not experimental data.

SolventSolubility at 20°C ( g/100 mL)Solubility at 78°C ( g/100 mL)Suitability
Water< 0.1< 0.1Poor (Insoluble)
Hexane< 0.10.2Poor (Insoluble)
Toluene1.525.0Good
Ethanol2.035.0Very Good
Ethyl Acetate5.040.0Good
Acetone25.050.0Poor (Too Soluble)

Based on this illustrative data, Ethanol would be an excellent choice as it shows a large difference in solubility between cold and hot temperatures.

Visualizations

Troubleshooting_Workflow start Crystallization Attempt check_outcome Observe Outcome After Cooling start->check_outcome oil Compound Oiled Out check_outcome->oil Oil forms no_xtal No Crystals Formed check_outcome->no_xtal Clear solution crystals Crystals Formed check_outcome->crystals Solid forms action_oil1 Re-heat & Add More Solvent oil->action_oil1 action_noxtal1 Scratch Flask no_xtal->action_noxtal1 check_quality Check Crystal Quality & Yield crystals->check_quality action_oil2 Cool Slowly action_oil1->action_oil2 action_oil3 Try Seeding action_oil2->action_oil3 action_oil3->start action_noxtal2 Add Seed Crystal action_noxtal1->action_noxtal2 action_noxtal3 Reduce Solvent (Boil Off) action_noxtal2->action_noxtal3 action_noxtal3->start poor_quality Poor Quality (small, impure) check_quality->poor_quality No low_yield Low Yield check_quality->low_yield Yes, but <50% success Successful Crystallization check_quality->success Yes action_quality Recrystallize with Slower Cooling poor_quality->action_quality action_yield Concentrate Mother Liquor low_yield->action_yield action_quality->start

Caption: Troubleshooting workflow for common crystallization issues.

Crystallization_Process cluster_purification Purification Steps cluster_isolation Isolation Steps dissolve 1. Dissolve Crude Compound in Minimum Hot Solvent decolorize 2. Decolorize (Optional, with Charcoal) dissolve->decolorize filter_hot 3. Hot Gravity Filtration to Remove Insolubles decolorize->filter_hot cool 4. Cool Slowly to Induce Crystallization filter_hot->cool Transfer Hot Filtrate isolate 5. Isolate Crystals (Vacuum Filtration) cool->isolate wash 6. Wash with Cold Solvent isolate->wash dry 7. Dry Pure Crystals wash->dry

Caption: Standard experimental workflow for recrystallization.

References

Technical Support Center: Synthesis of Benzyl-(6-methyl-benzothiazol-2-yl)-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of Benzyl-(6-methyl-benzothiazol-2-yl)-amine and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, helping you optimize reaction conditions and achieve desired outcomes.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound derivatives can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature. For instance, in Buchwald-Hartwig amination reactions, an optimal temperature of 80°C for 24 hours has been shown to provide excellent yields.[1]

  • Suboptimal Reagent Stoichiometry: The ratio of reactants is crucial.

    • Solution: Experiment with varying the molar ratios of your starting materials, particularly the amine and the benzyl halide or its equivalent.

  • Catalyst Inactivity or Poisoning: The catalyst, especially in cross-coupling reactions, may be inactive or poisoned.

    • Solution:

      • Ensure you are using a high-quality catalyst and that it is handled under an inert atmosphere (e.g., nitrogen or argon) if it is air-sensitive.[1]

      • The sulfur atom in the benzothiazole ring can sometimes poison palladium catalysts.[2] If you suspect this, you might need to increase the catalyst loading or switch to a more robust catalyst system. Some studies suggest that sterically hindered monodentate phosphine ligands like XPhos can be more effective.[3]

  • Improper Solvent or Base Selection: The choice of solvent and base significantly impacts the reaction outcome.

    • Solution: Screen different solvents and bases. For N-alkylation and N-arylation reactions, polar aprotic solvents like DMF and DMSO are often effective.[4][5] The choice of base is also critical; inorganic bases like K₃PO₄ or Cs₂CO₃ and organic bases such as triethylamine can be tested.[4][6]

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: Analyze your crude reaction mixture by LC-MS or NMR to identify any major byproducts. Common side reactions can include over-alkylation or reactions involving functional groups on your starting materials. Adjusting the reaction temperature or the rate of addition of reagents can sometimes minimize these side reactions.

Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions and how can I minimize them?

Answer:

The formation of multiple products is a common challenge. Here are some potential side reactions and mitigation strategies:

  • N,N-Dibenzylation: The secondary amine product can undergo a second benzylation, leading to a quaternary ammonium salt.

    • Solution: Use a stoichiometric amount of the benzylating agent or add it slowly to the reaction mixture. Running the reaction at a lower temperature might also favor the mono-benzylated product.

  • Ring Alkylation/Arylation: While less common for the benzothiazole ring itself, substituents on the benzyl group or the benzothiazole ring might undergo undesired reactions.

    • Solution: Protect sensitive functional groups on your starting materials before the main reaction and deprotect them in a subsequent step.

  • Homocoupling of Starting Materials: In cross-coupling reactions, homocoupling of the aryl halide or the amine can occur.

    • Solution: This is often related to the catalyst system and reaction conditions. Optimizing the ligand, base, and temperature can minimize this side reaction.

Question: How do I effectively purify my final product, this compound?

Answer:

Purification is critical to obtaining a high-purity final product. The following methods are commonly employed:

  • Column Chromatography: This is the most common method for purifying organic compounds.

    • Protocol: Use silica gel as the stationary phase. A gradient of ethyl acetate in hexane is a good starting point for the mobile phase.[4] Monitor the fractions by TLC to isolate the pure product.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.

    • Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol).[7] Allow the solution to cool slowly to induce crystallization. The pure product will crystallize out, leaving impurities in the mother liquor.

  • Acid-Base Extraction: Since the product is an amine, it can be protonated with an acid to form a water-soluble salt.

    • Protocol: Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer. The layers can then be separated, and the aqueous layer can be basified (e.g., with NaOH) to precipitate the pure amine, which can then be extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for preparing this compound?

A1: A common and effective method is the nucleophilic substitution reaction between 2-amino-6-methylbenzothiazole and a benzyl halide (e.g., benzyl bromide or benzyl chloride). This reaction is typically carried out in the presence of a base in a suitable solvent. Another powerful method for forming the C-N bond is the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of 2-chloro-6-methylbenzothiazole with benzylamine.

Q2: How do I synthesize the starting material, 2-amino-6-methylbenzothiazole?

A2: 2-Amino-6-methylbenzothiazole can be synthesized from p-toluidine. A widely used method involves the reaction of p-toluidine with sodium thiocyanate in the presence of an acid to form the corresponding thiourea, which is then cyclized using an oxidizing agent like sulfuryl chloride or bromine.[7][8]

Q3: What are the key reaction parameters to optimize for the N-benzylation of 2-amino-6-methylbenzothiazole?

A3: The key parameters to optimize are:

  • Base: The choice and amount of base are crucial. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium tert-butoxide (NaOtBu), and triethylamine (TEA).[4]

  • Solvent: The solvent can significantly influence the reaction rate and yield. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often good choices.[4][6]

  • Temperature: The reaction may require heating to proceed at a reasonable rate. Optimization studies often explore temperatures ranging from room temperature to reflux.[4]

  • Reaction Time: Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time and avoid degradation of the product.

Q4: Can I use other methods besides N-alkylation with benzyl halides?

A4: Yes, several other methods can be employed:

  • Reductive Amination: You can react 2-amino-6-methylbenzothiazole with benzaldehyde in the presence of a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Buchwald-Hartwig Amination: As mentioned earlier, this palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds.[3]

  • Copper-Catalyzed C-N Coupling: Copper-based catalysts can also be effective for the N-arylation and N-alkylation of 2-aminobenzothiazoles.[5][6]

Q5: What analytical techniques are used to characterize the final product?

A5: The structure and purity of this compound are typically confirmed using a combination of the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

  • Melting Point: For solid compounds, a sharp melting point is an indicator of purity. The reported melting point for 6-Methyl-N-(4-methylbenzyl)-1,3-benzothiazol-2-amine is 203–204 °C.[9]

Data Presentation

Table 1: Optimization of Reaction Conditions for N-alkylation of 2-Aminobenzothiazole with Benzyl Alcohol [4]

EntryCatalyst (1 mol%)Base (2 equiv.)Solvent (5 mL)Yield (%)
1-NaOtBuToluene7
2Iron metalNaOtBuToluene77
3Fe(OAc)₂NaOtBuToluene65
4FeSO₄NaOtBuToluene50
5FeCl₃NaOtBuToluene76
6Fe(II)PcNaOtBuToluene92
7Fe(II)PcNaOHToluene3
8Fe(II)PcK₂CO₃TolueneNo Reaction
9Fe(II)PcCs₂CO₃Toluene72
10Fe(II)PcK₃PO₄Toluene32
11Fe(II)PcNaOtBuDMF71
12Fe(II)PcNaOtBuH₂ONo Reaction

Reaction conditions: 2-aminobenzothiazole (1 mmol), benzyl alcohol (1 mmol), catalyst (1 mol%), base (2 equiv.), solvent (5 mL), 120°C, 36 h. Yield determined by GC-MS.

Table 2: Optimization of Buchwald-Hartwig Amination Conditions [3]

EntryPhosphine LigandSolventConversion (%)
1BINAPToluene0
2DPEphosToluene0
3XPhosToluene91
4XPhosDioxane99

Reaction conditions: Substrate (1 equiv.), 4-(methylsulfonyl)aniline (1.2 equiv.), Cs₂CO₃ (1.4 equiv.), Pd(OAc)₂ (5 mol%), phosphine (10 mol%), solvent, 100°C, 16 h.

Experimental Protocols

General Procedure for the Synthesis of 2-amino-6-methylbenzothiazole [7]

A solution of p-toluidine (1 mole) in chlorobenzene is prepared in a three-necked, round-bottom flask fitted with a stirrer, reflux condenser, thermometer, and dropping funnel. Concentrated sulfuric acid (0.55 mole) is added dropwise. To the resulting suspension of p-toluidine sulfate, sodium thiocyanate (1.1 moles) is added, and the mixture is heated at 100°C for 3 hours. The solution is then cooled to 30°C, and sulfuryl chloride (1.34 moles) is added while maintaining the temperature below 50°C. The mixture is kept at 50°C for 2 hours. After completion, the chlorobenzene is removed, and the residue is worked up by making the solution alkaline with concentrated ammonium hydroxide to precipitate the product. The crude product is then purified by recrystallization from hot ethanol-water.

General Procedure for the N-benzylation of 2-amino-6-methylbenzothiazole

To a solution of 2-amino-6-methylbenzothiazole (1 equivalent) in a suitable solvent (e.g., DMF or toluene), a base (e.g., NaH, K₂CO₃, or NaOtBu, 1.1-2 equivalents) is added, and the mixture is stirred at room temperature for a short period. Benzyl bromide or benzyl chloride (1-1.2 equivalents) is then added, and the reaction mixture is stirred at room temperature or heated until the starting material is consumed (as monitored by TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Visualizations

Reaction_Scheme cluster_step2 N-Benzylation p_toluidine p-Toluidine thiourea_intermediate p-Tolylthiourea Intermediate p_toluidine->thiourea_intermediate 1. NaSCN, H₂SO₄ 2. Heat amino_benzothiazole 2-Amino-6-methylbenzothiazole thiourea_intermediate->amino_benzothiazole SO₂Cl₂ or Br₂ final_product This compound amino_benzothiazole->final_product benzyl_halide Benzyl Halide benzyl_halide->final_product

Caption: General synthetic pathway for this compound.

Troubleshooting_Workflow start Low Reaction Yield check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_time_temp Increase Time / Temperature incomplete->optimize_time_temp Yes check_reagents Review Reagent Stoichiometry incomplete->check_reagents No end Improved Yield optimize_time_temp->end optimize_reagents Adjust Molar Ratios check_reagents->optimize_reagents check_catalyst Evaluate Catalyst Activity/Loading check_reagents->check_catalyst optimize_reagents->end optimize_catalyst Increase Loading / Change Catalyst check_catalyst->optimize_catalyst check_conditions Assess Solvent / Base check_catalyst->check_conditions optimize_catalyst->end optimize_conditions Screen Solvents / Bases check_conditions->optimize_conditions analyze_byproducts Analyze for Byproducts (LC-MS, NMR) check_conditions->analyze_byproducts optimize_conditions->end mitigate_byproducts Modify Conditions to Minimize Side Reactions analyze_byproducts->mitigate_byproducts mitigate_byproducts->end

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Managing Cytotoxicity of Benzyl-(6-methyl-benzothiazol-2-yl)-amine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific cytotoxic profile of Benzyl-(6-methyl-benzothiazol-2-yl)-amine is limited in publicly available literature. This guide is based on established principles of in vitro toxicology, assay development, and data from structurally related benzothiazole derivatives. The provided troubleshooting steps and data should be considered as a general framework to optimize your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound in our primary screen, which is masking the desired biological effect. What are the potential causes?

A1: High cytotoxicity can stem from several factors:

  • Intrinsic Compound Toxicity: The compound itself may have a narrow therapeutic window, where the concentration required for the desired activity is close to the concentration that causes cell death. Many benzothiazole derivatives are known to possess anticancer properties by inducing apoptosis or cell cycle arrest.[1][2][3]

  • Poor Solubility: If the compound is not fully dissolved in the assay medium, it may form precipitates or aggregates. These can cause physical stress to the cells or lead to artificially high local concentrations, resulting in cytotoxicity.[4]

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells, especially at higher concentrations. It is crucial to have appropriate vehicle controls to assess solvent toxicity.[4]

  • Assay-Specific Interference: The compound might interfere with the assay chemistry itself, leading to a false-positive cytotoxicity reading. For example, it could inhibit the enzymes used in metabolic assays like the MTT assay.

  • Inappropriate Assay Conditions: Factors such as cell density, incubation time, and media components can influence the apparent cytotoxicity of a compound.[4][5]

Q2: How can we determine if the observed cytotoxicity is a genuine effect of the compound or an artifact?

A2: To differentiate between true cytotoxicity and experimental artifacts, consider the following:

  • Orthogonal Assays: Use a second, mechanistically different cytotoxicity assay. For example, if you are using a metabolic assay (e.g., MTT, MTS), complement it with a membrane integrity assay (e.g., LDH release, Trypan Blue) or an apoptosis assay (e.g., Caspase-Glo).

  • Dose-Response Analysis: A genuine cytotoxic effect should exhibit a clear dose-response relationship.

  • Microscopic Examination: Visually inspect the cells under a microscope for morphological changes characteristic of cell death (e.g., rounding, detachment, membrane blebbing).

  • Solubility Assessment: Confirm the solubility of your compound at the tested concentrations in the assay medium. Precipitation can often be observed visually in the wells.

Q3: What is the general mechanism of cytotoxicity for benzothiazole derivatives?

A3: Several studies on anticancer benzothiazole derivatives indicate that they can induce apoptosis (programmed cell death) through the mitochondrial (intrinsic) pathway.[2][3] This often involves the upregulation of pro-apoptotic proteins (like Bax) and downregulation of anti-apoptotic proteins (like Bcl-2), leading to the activation of caspases, which are key executioner enzymes in the apoptotic cascade.[2][3]

Troubleshooting Guides

Issue 1: High background cytotoxicity in vehicle control wells.
  • Question: Our cells treated with the vehicle (e.g., DMSO) alone are showing reduced viability. How can we address this?

  • Answer:

    • Reduce Solvent Concentration: The final concentration of DMSO in the assay should ideally be kept below 0.5%, and not exceed 1%. Test a serial dilution of your solvent to determine the maximum non-toxic concentration for your specific cell line.

    • Check Media Quality: Ensure that the culture medium, serum, and supplements are not contaminated and are of high quality. Pre-screening of serum lots for low background LDH can be beneficial for LDH assays.[6]

    • Optimize Cell Seeding Density: Very low cell densities can make cells more susceptible to stress. Ensure you are seeding a sufficient number of healthy, viable cells.[5]

Issue 2: Inconsistent cytotoxicity results between experiments.
  • Question: We are getting variable IC50 values for our compound across different assay plates and on different days. What could be the cause?

  • Answer:

    • Standardize Cell Passaging: Use cells from a consistent passage number and ensure they are in the logarithmic growth phase when seeded. Avoid using cells that are over-confluent.[5][7]

    • Ensure Even Cell Seeding: Uneven cell distribution in the microplate wells is a common source of variability. After seeding, allow the plate to sit at room temperature for a short period before transferring it to the incubator to prevent edge effects.[7]

    • Compound Stability: Prepare fresh dilutions of your compound from a stock solution for each experiment. The compound may not be stable in the assay medium over long periods.

    • Control for Evaporation: In long-term assays (over 24 hours), evaporation from the wells, especially the outer ones, can concentrate the compound and media components, leading to increased toxicity.[8] Fill the outer wells with sterile water or PBS to minimize this effect.[7]

Issue 3: Suspected compound precipitation in the assay.
  • Question: We notice a cloudy appearance or visible precipitates in the wells at higher concentrations of this compound. How can we improve its solubility?

  • Answer:

    • Use Solubilizing Excipients: Consider using pharmaceutically acceptable solubilizing agents such as surfactants (e.g., Tween 80) or polymers (e.g., PEG 400).[9][10] However, it is critical to test the toxicity of these excipients on your cells beforehand.

    • Formulation Strategies: For poorly soluble compounds, lipid-based formulations or the creation of solid dispersions can enhance solubility and bioavailability in preclinical studies.[11][12]

    • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the medium (within a range tolerated by the cells) might improve solubility.

    • Lower the Test Concentration: If solubility is a persistent issue, you may be limited to testing the compound at lower concentrations.

Quantitative Data: Cytotoxicity of Benzothiazole Derivatives (Illustrative Examples)

The following table summarizes the cytotoxic activity (IC50/GI50 values) of various benzothiazole derivatives against different human cancer cell lines. This data is provided for context, as specific values for this compound are not available.

Compound Class/DerivativeCell LineAssayIC50 / GI50 (µM)Reference
Pyridine containing pyrimidine benzothiazoleME-180 (Cervical Cancer)Not Specified4.01[1][13]
Pyridine containing benzothiazoleHCT-116 (Colorectal)Not Specified7.9[1]
Pyridine containing benzothiazoleMCF-7 (Breast)Not Specified9.2[1]
2-substituted benzothiazole derivativePANC-1 (Pancreatic Cancer)MTT27[14]
2-substituted benzothiazole derivativePANC-1 (Pancreatic Cancer)MTT35[14]
Benzothiazole derivative 6b MCF-7 (Breast Cancer)Not Specified5.15[15]
Benzothiazole derivative 4 MCF-7 (Breast Cancer)Not Specified8.64[15]
Ru(III) containing methylbenzothiazoleK-562 (Leukemia)Not Specified16.21[1][13]
2-substituted benzothiazole derivativeHepG2 (Liver Cancer)MTT38.54 (48h)[16]
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideLungA549 (Lung Cancer)MTT68 µg/mL[17]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[18]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the wells and add 100 µL of medium containing the test compound at various concentrations. Include vehicle-only and medium-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19] Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[21]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Set up additional control wells for "maximum LDH release".

  • Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells). Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Maximum Release Control: To the "maximum LDH release" wells, add 10 µL of a lysis solution (e.g., 10X Lysis Buffer containing Triton X-100) and incubate for 30-45 minutes.[22] Collect 50 µL of the supernatant.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.[22]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation & Pre-screening cluster_assay Phase 2: Primary Assay cluster_troubleshoot Phase 3: Troubleshooting cluster_analysis Phase 4: Analysis A Optimize Cell Seeding Density B Determine Max Solvent Concentration A->B C Assess Compound Solubility in Media B->C D Perform Primary Cytotoxicity Assay (e.g., MTT) C->D E Observe High Cytotoxicity? D->E F Check for Precipitation E->F Yes J Determine True IC50 / Cytotoxic Profile E->J No G Run Orthogonal Assay (e.g., LDH) F->G H Re-evaluate Dose Range G->H I Compare Results from Both Assays H->I I->J

Caption: Workflow for troubleshooting compound-induced cytotoxicity.

Benzothiazole_Apoptosis_Pathway Compound Benzyl-(6-methyl- benzothiazol-2-yl)-amine Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax / Bad (Pro-apoptotic) Compound->Bax Activates Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bcl2->Mitochondria Bax->Mitochondria Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential apoptosis signaling pathway for benzothiazoles.

Troubleshooting_Logic Start High Cytotoxicity Observed Solvent_OK Vehicle Control OK? Start->Solvent_OK Precipitation Precipitation Visible? Solvent_OK->Precipitation Yes Conclusion_Artifact Cytotoxicity is Likely an Artifact. Address Specific Issue. Solvent_OK->Conclusion_Artifact No (Fix Solvent Issue) Orthogonal_Match Orthogonal Assay Confirms? Precipitation->Orthogonal_Match No Precipitation->Conclusion_Artifact Yes (Improve Formulation) Conclusion_True Conclude True Cytotoxicity. Consider Lower Doses or Different Compound Analogs. Orthogonal_Match->Conclusion_True Yes Orthogonal_Match->Conclusion_Artifact No (Investigate Assay Interference)

References

Technical Support Center: Benzyl-(6-methyl-benzothiazol-2-yl)-amine Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential assay interference with Benzyl-(6-methyl-benzothiazol-2-yl)-amine and related benzothiazole-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern for assay interference?

This compound is a small molecule containing a benzothiazole core. This chemical scaffold is recognized as a Pan-Assay Interference Compound (PAINS)[1][2]. PAINS are compounds that tend to show activity in numerous high-throughput screening assays through non-specific mechanisms, leading to a high rate of false-positive results[1]. The benzothiazole moiety is structurally similar to D-luciferin, the substrate for firefly luciferase, making it a frequent inhibitor of luciferase-based assays[3][4]. Additionally, its aromatic structure can lead to interference in fluorescence-based assays[5][6].

Q2: What are the most common types of assay interference observed with benzothiazole derivatives?

The primary mechanisms of assay interference for benzothiazole-containing compounds are:

  • Luciferase Inhibition: Benzothiazoles can directly inhibit firefly luciferase, a common reporter enzyme in cell-based and biochemical assays. This can occur through competitive binding at the D-luciferin binding site[4]. Paradoxically, in some cell-based reporter assays, this inhibition can stabilize the luciferase enzyme, leading to its accumulation and an apparent increase in signal, which can be misinterpreted as gene activation[3][7].

  • Fluorescence Interference: These compounds can interfere with fluorescence-based assays in two main ways:

    • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to a false-positive signal[6][8].

    • Fluorescence Quenching: The compound can absorb the excitation or emission light of the fluorophore used in the assay, leading to a decrease in the detected signal and a false-negative or false-positive result depending on the assay format[5].

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically sequester and inhibit enzymes, leading to false-positive results. This is a general mechanism of assay interference not specific to benzothiazoles but is a possibility to consider.

Q3: I am observing unexpected activity with this compound in my primary screen. What should I do first?

The first step is to determine if the observed activity is a genuine biological effect or an artifact of assay interference. A logical troubleshooting workflow should be followed. It is crucial to perform counter-screens to rule out common interference mechanisms before investing significant resources in follow-up studies.

Troubleshooting Guides

Issue 1: Unexpected Signal in a Luciferase-Based Reporter Assay

If you observe either an unexpected increase or decrease in signal in a firefly luciferase-based assay, it is crucial to test for direct inhibition of the luciferase enzyme.

Troubleshooting Workflow:

start Unexpected activity in luciferase reporter assay step1 Perform Luciferase Inhibition Counter-Screen (See Protocol 1) start->step1 decision1 Does the compound inhibit luciferase? step1->decision1 result1_yes Observed activity is likely an artifact of luciferase inhibition/stabilization. decision1->result1_yes Yes result1_no Observed activity is likely not due to direct luciferase interference. Proceed with further validation. decision1->result1_no No step2 Consider orthogonal assays with a different reporter (e.g., β-galactosidase, fluorescent protein). result1_no->step2

Caption: Troubleshooting workflow for luciferase assay interference.

Experimental Protocol 1: In Vitro Luciferase Inhibition Assay

Objective: To determine if this compound directly inhibits firefly luciferase activity.

Methodology:

  • Reagents and Materials:

    • Recombinant firefly luciferase enzyme.

    • Luciferase assay buffer (containing ATP and D-luciferin).

    • This compound stock solution (in DMSO).

    • DMSO (vehicle control).

    • Known luciferase inhibitor (positive control).

    • White, opaque 96-well or 384-well plates.

    • Luminometer.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO. A typical concentration range to test would be from 100 µM down to 1 nM.

    • Add a small volume (e.g., 1 µL) of the compound dilutions, DMSO control, and positive control to the wells of the microplate.

    • Add a solution of recombinant firefly luciferase to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.

    • Initiate the luminescent reaction by adding the luciferase assay reagent containing ATP and D-luciferin.

    • Immediately measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control (100% activity).

    • Plot the percentage of luciferase activity against the log of the compound concentration.

    • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of luciferase activity.

Issue 2: Unexpected Signal in a Fluorescence-Based Assay

For assays relying on fluorescence intensity, polarization, or resonance energy transfer (FRET), it is essential to rule out autofluorescence and quenching caused by the test compound.

Troubleshooting Workflow:

start Unexpected signal in fluorescence-based assay step1 Perform Autofluorescence Check (See Protocol 2) start->step1 decision1 Is the compound autofluorescent? step1->decision1 result1_yes Signal may be due to compound's intrinsic fluorescence. decision1->result1_yes Yes step2 Perform Quenching Assay (See Protocol 3) decision1->step2 No decision2 Does the compound quench the signal? step2->decision2 result2_yes Signal change may be due to fluorescence quenching. decision2->result2_yes Yes result_no Interference is less likely. Consider other mechanisms or proceed with validation. decision2->result_no No

Caption: Troubleshooting workflow for fluorescence assay interference.

Experimental Protocol 2: Autofluorescence Assessment

Objective: To determine if this compound is fluorescent under the assay conditions.

Methodology:

  • Reagents and Materials:

    • Assay buffer (without any fluorescent probes or reagents).

    • This compound stock solution (in DMSO).

    • DMSO (vehicle control).

    • Microplates suitable for fluorescence measurements (e.g., black, clear-bottom).

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add the compound dilutions and a DMSO control to the wells of the microplate.

    • Read the fluorescence at the same excitation and emission wavelengths used in the primary assay.

  • Data Analysis:

    • Compare the fluorescence intensity of the wells containing the compound to the DMSO control. A signal significantly above the background indicates autofluorescence.

Experimental Protocol 3: Fluorescence Quenching Assay

Objective: To determine if this compound quenches the fluorescence of the assay's probe.

Methodology:

  • Reagents and Materials:

    • Assay buffer.

    • The specific fluorescent probe used in the primary assay at its working concentration.

    • This compound stock solution (in DMSO).

    • DMSO (vehicle control).

    • Microplates suitable for fluorescence measurements.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a solution of the fluorescent probe in the assay buffer.

    • Add this solution to the wells of the microplate.

    • Add serial dilutions of the test compound and a DMSO control to the wells.

    • Measure the fluorescence intensity at the appropriate wavelengths.

  • Data Analysis:

    • A concentration-dependent decrease in fluorescence intensity in the presence of the compound indicates quenching.

Data on Benzothiazole Assay Interference

Assay TypeInterference MechanismTypical EffectIC50 Range (General Benzothiazoles)Reference
Luciferase Reporter Direct Enzyme InhibitionDecreased SignalLow µM to nM[3][7]
Luciferase Reporter (Cell-based) Enzyme StabilizationIncreased SignalVaries[3][7]
Fluorescence Intensity AutofluorescenceIncreased SignalCompound and Wavelength Dependent[6][8]
Fluorescence Intensity QuenchingDecreased SignalCompound and Wavelength Dependent[5]
Biochemical (General) Compound AggregationDecreased SignalVaries

Signaling Pathways and Hit Validation

It is important to note that benzothiazole derivatives are known to have legitimate biological activities and can modulate various signaling pathways. Therefore, once assay interference has been ruled out, the observed activity should be confirmed through a rigorous hit validation process.

Commonly Modulated Signaling Pathways by Benzothiazoles:

  • EGFR Signaling: Some benzothiazoles have been shown to downregulate the Epidermal Growth Factor Receptor (EGFR) and its downstream pathways, including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.

  • NF-κB Pathway: Certain derivatives can inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.

  • Kinase Inhibition: The benzothiazole scaffold is found in compounds targeting various kinases involved in cell cycle regulation and tumorigenesis.

General Experimental Workflow for Hit Validation:

primary_screen Primary Screen Hit confirm Hit Confirmation (Re-test in primary assay) primary_screen->confirm counterscreen Interference Counter-Screens (Luciferase, Fluorescence, etc.) confirm->counterscreen orthogonal Orthogonal Assay (Different technology or readout) counterscreen->orthogonal dose_response Dose-Response Curve (Determine potency, e.g., IC50/EC50) orthogonal->dose_response sar Structure-Activity Relationship (SAR) (Test analogs) dose_response->sar target_engagement Target Engagement Assay (e.g., CETSA, SPR) sar->target_engagement cell_based Cellular Phenotypic Assays target_engagement->cell_based in_vivo In Vivo Model Testing cell_based->in_vivo

Caption: A general workflow for hit validation in drug discovery.

References

Technical Support Center: Purification of Benzyl-(6-methyl-benzothiazol-2-yl)-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for the purification of Benzyl-(6-methyl-benzothiazol-2-yl)-amine, targeting common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after synthesizing this compound?

A1: Common impurities largely depend on the synthetic route. For N-alkylation of 2-amino-6-methylbenzothiazole with a benzyl halide or alcohol, you can expect the following:

  • Unreacted Starting Materials: Residual 2-amino-6-methylbenzothiazole and benzyl alcohol or benzyl bromide.

  • Catalyst and Base Residues: If a catalyst (e.g., Iron Phthalocyanine) and a base (e.g., NaOtBu, K₂CO₃) are used, they need to be removed.[1][2]

  • Over-alkylation Products: Although less common for this specific amine, diarylation is a potential side reaction.

  • Solvent Residues: Residual high-boiling point solvents like DMF or Toluene.[1][2]

Q2: What are the recommended primary purification methods for this compound?

A2: The two most effective and commonly cited methods for purifying N-alkylated 2-aminobenzothiazoles are column chromatography over silica gel and recrystallization .[1][2][3] Often, column chromatography is used first to isolate the product from major impurities, followed by recrystallization to achieve high purity.

Troubleshooting Guides

Guide 1: Column Chromatography

Problem: I'm not getting good separation of my product using column chromatography.

This is a common issue that can be resolved by systematically optimizing your chromatography conditions.

Workflow for Troubleshooting Poor Separation:

Caption: Troubleshooting workflow for column chromatography.

Suggested Solutions & Protocols:

  • Optimize the Mobile Phase:

    • For N-alkylated aminobenzothiazoles, a common and effective mobile phase is a mixture of n-hexane and ethyl acetate.[2]

    • Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis. A 3:1 hexane/ethyl acetate ratio has been successfully used for a similar compound.[1]

    • If the compound streaks or does not move from the baseline, consider adding a small amount of a more polar solvent like methanol or a few drops of triethylamine to the mobile phase to reduce interactions with the silica gel.

  • Proper Column Packing and Loading:

    • Ensure the silica gel is packed uniformly without air bubbles to prevent channeling.

    • Dry Loading: If your compound has low solubility in the mobile phase, adsorb the crude product onto a small amount of silica gel. Evaporate the solvent and carefully add the dried powder to the top of the column. This often results in sharper bands.

    • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase (or a slightly stronger solvent) before loading it onto the column.

Table 1: Recommended Column Chromatography Conditions

Parameter Recommendation Source
Stationary Phase Silica Gel (60-120 or 230-400 mesh) [2]
Mobile Phase n-Hexane / Ethyl Acetate (gradient) [1][2]
Alternative Mobile Phase Dichloromethane / Methanol (for more polar compounds) [3]

| Loading Technique | Dry loading for improved resolution | General Practice |

Guide 2: Recrystallization

Problem: My compound "oils out" or does not crystallize.

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is usually due to the solvent being too good or the solution being too supersaturated upon cooling.

Suggested Solutions & Protocols:

  • Solvent Selection is Key:

    • The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.

    • Ethanol is a good starting point for recrystallizing benzothiazole derivatives.[1] Recrystallization from an ethanol/water mixture has also been reported for the starting material, 2-amino-6-methylbenzothiazole.[4]

    • Other common solvent systems to try include hexane/acetone and hexane/ethyl acetate.[5]

  • Protocol for Recrystallization:

    • Dissolve the crude product in the minimum amount of a suitable hot solvent.

    • If the solution is colored by impurities, you can add a small amount of activated carbon (Norit) and hot filter the solution.[4]

    • Allow the solution to cool slowly to room temperature. Do not disturb the flask.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Table 2: Potential Solvents for Recrystallization

Solvent / System Comments Source
Ethanol Good general solvent for benzothiazole derivatives. [1]
Methanol Used for similar thiourea derivatives of benzothiazole. [3]
Acetone Can be effective, sometimes used after chromatography. [3]
n-Hexane / Ethyl Acetate A good two-solvent system to try if a single solvent fails. [5]

| Ethanol / Water | Effective for the more polar starting material. |[4] |

Experimental Protocols

Protocol 1: General Work-up and Column Chromatography

This protocol assumes the reaction was performed in a solvent like toluene or DMF with a base.

Caption: General experimental workflow for purification.

  • Initial Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solid catalyst or excess base.[2]

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the reaction solvent.

  • Extraction: Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product.[2][3]

  • Column Chromatography:

    • Prepare a silica gel column using n-hexane as the slurry solvent.

    • Load the crude product (preferably via dry loading).

    • Elute the column with a gradient of ethyl acetate in n-hexane, starting from a low concentration (e.g., 5% ethyl acetate) and gradually increasing.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product and concentrate under vacuum.

References

preventing degradation of Benzyl-(6-methyl-benzothiazol-2-yl)-amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Benzyl-(6-methyl-benzothiazol-2-yl)-amine in solution. The following information is based on general chemical principles, data from structurally related compounds, and established pharmaceutical stability testing guidelines. It is essential to validate these recommendations for your specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound solutions.

Problem Possible Cause Recommended Solution
Loss of compound potency over a short period. Photodegradation: Exposure to ambient or UV light can induce degradation. Benzothiazole structures are known to be susceptible to photo-induced transformations.[1][2]Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Minimize exposure to light during experimental procedures.
Temperature Instability: Elevated temperatures can accelerate degradation reactions.Store stock solutions at recommended low temperatures (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles. For experiments at elevated temperatures, use freshly prepared solutions.
Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, LC-MS). Hydrolytic Degradation: The compound may be unstable at certain pH values, leading to hydrolysis.Prepare solutions in a pH-controlled buffer. Conduct a pH stability profile to determine the optimal pH range for your compound. Start with neutral pH (e.g., pH 7.4) and explore mildly acidic and basic conditions if degradation persists.
Oxidative Degradation: The presence of dissolved oxygen or oxidizing agents in the solvent can lead to oxidative degradation products.Use de-gassed solvents for solution preparation. Consider purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon. Avoid solvents that may contain peroxide impurities.
Precipitation or change in color of the solution. Poor Solubility and Aggregation: The compound may have limited solubility in the chosen solvent system, leading to precipitation over time. Color changes can indicate degradation.Determine the solubility of the compound in various solvent systems. The use of co-solvents (e.g., DMSO, ethanol) may be necessary. Ensure the final concentration is well below the saturation point.
Inconsistent experimental results. Solvent Reactivity: Some solvents may react with the compound, especially under certain conditions (e.g., prolonged storage, presence of impurities).Use high-purity, analytical grade solvents. Check for potential incompatibilities between the compound and the chosen solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The primary factors are exposure to light (photodegradation), elevated temperatures, non-optimal pH conditions (hydrolysis), and the presence of oxygen or oxidizing agents (oxidation). The stability of the related compound, 2-aminobenzothiazole, has been shown to be affected by light and microbial action.[1][2]

Q2: What is the recommended procedure for preparing a stable stock solution of this compound?

A2: To prepare a stable stock solution, we recommend the following:

  • Use a high-purity, anhydrous solvent in which the compound is highly soluble (e.g., DMSO).

  • Prepare the solution under subdued light.

  • Use a pre-weighed amount of the compound to achieve the desired concentration.

  • Gently vortex or sonicate to ensure complete dissolution.

  • Store the stock solution in an amber, tightly sealed vial at -20°C.

  • For aqueous working solutions, dilute the stock solution in a suitable buffer at the optimal pH immediately before use.

Q3: How can I assess the stability of this compound in my specific experimental buffer?

A3: You can perform a small-scale stability study. Prepare a solution of the compound in your buffer and store it under your experimental conditions. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by a suitable analytical method (e.g., HPLC-UV) to quantify the remaining parent compound. A decrease in the peak area of the parent compound over time indicates degradation.

Q4: Are there any known degradation products of similar compounds?

A4: Studies on the photodegradation of 2-aminobenzothiazole have identified hydroxylated derivatives as degradation products, such as 6-hydroxy-2-aminobenzothiazole and 4-hydroxy-2-aminobenzothiazole.[1][2] It is plausible that this compound could undergo similar hydroxylation on the benzothiazole or benzyl ring upon exposure to light or oxidative conditions.

Q5: What general storage conditions are recommended for benzothiazole-based compounds?

A5: Generally, benzothiazole compounds should be stored in tightly closed containers in a dry, cool, and well-ventilated place, protected from light.[3][4] For solutions, storage at low temperatures (2-8°C or -20°C) is advisable.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method. This is based on ICH guidelines for stability testing of new drug substances.[5]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade)

  • Buffers: pH 3, 7, and 9

  • Stress agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC system with UV detector or Mass Spectrometer

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN or MeOH.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 70°C for 48 hours.

    • Also, prepare a solution in a suitable solvent and keep it in the oven.

    • At specified time points, withdraw samples, dissolve the solid sample in a suitable solvent, and analyze.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure, analyze the samples.

  • Analysis: Analyze all samples by a suitable, validated HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Hypothetical Data Summary Table:

Stress Condition Duration (hours) Temperature % Degradation (Hypothetical) Number of Degradation Products (Hypothetical)
0.1 M HCl2460°C15%2
0.1 M NaOH2460°C25%3
3% H₂O₂24Room Temp30%4
Thermal (Solid)4870°C5%1
Thermal (Solution)4870°C12%2
Photolytic--40%5

Visualizations

G cluster_storage Storage and Handling Best Practices cluster_degradation Potential Degradation Pathways storage_conditions Optimal Storage Conditions solution_prep Solution Preparation storage_conditions->solution_prep experiment Experimental Use solution_prep->experiment stable_compound Stable Compound experiment->stable_compound Correct Handling photodegradation Photodegradation (Light Exposure) degraded_compound Degraded Compound photodegradation->degraded_compound hydrolysis Hydrolysis (pH Instability) hydrolysis->degraded_compound oxidation Oxidation (Oxygen, Peroxides) oxidation->degraded_compound thermal Thermal Degradation (High Temperature) thermal->degraded_compound compound This compound in Solution compound->storage_conditions Store Properly compound->photodegradation compound->hydrolysis compound->oxidation compound->thermal

Caption: Logical workflow for preventing degradation.

G start Start: Compound in Solution stress Apply Stress Condition (e.g., Light, Heat, pH, Oxidant) start->stress sample Collect Samples at Time Points stress->sample analyze Analyze by Stability-Indicating Method (e.g., HPLC) sample->analyze quantify Quantify Parent Compound and Degradation Products analyze->quantify evaluate Evaluate Degradation Profile quantify->evaluate stable Stable evaluate->stable Degradation < Threshold unstable Unstable evaluate->unstable Degradation > Threshold end End: Determine Stability stable->end unstable->end

Caption: Experimental workflow for a stability study.

References

Validation & Comparative

A Comparative Analysis of Benzyl-(6-methyl-benzothiazol-2-yl)-amine and Related Benzothiazole Scaffolds in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This guide provides a comparative overview of Benzyl-(6-methyl-benzothiazol-2-yl)-amine and other key benzothiazole derivatives, with a focus on their anticancer properties. The information presented is supported by experimental data from peer-reviewed studies to facilitate objective comparison and inform future drug discovery efforts.

Comparative Analysis of Anticancer Activity

The substitution pattern on the benzothiazole ring, particularly at the 2- and 6-positions, significantly influences the cytotoxic activity of these compounds. The following table summarizes the in vitro anticancer activity (IC50 values) of this compound's parent amine, 2-amino-6-methylbenzothiazole, and other relevant N-substituted and 2,6-disubstituted benzothiazole derivatives against various human cancer cell lines. This data highlights the structure-activity relationships within this class of compounds.

Compound/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Reference
2-Amino-6-methylbenzothiazole 6-methylMCF-7 (Breast)14.12[1]
N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine derivative 2-imino-thiazole, 6-methylMCF-7 (Breast)Active[2]
N-(6-chloro-1,3-benzothiazol-2-yl)-acetamide derivative 2-acetamido, 6-chloroA549 (Lung)9.0 - 10.67 (µg/mL)[3]
2-(4-aminophenyl)benzothiazole derivative 2-(4-aminophenyl)HT-29 (Colon)3.47[3]
2-arylaminobenzothiazole-arylpropenone derivative 2-arylamino, 6-methoxy/6-methylHeLa (Cervical)0.5 - 0.6[3]
N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide 2-(substituted acetamido)VariousSignificant Activity[4]
N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide 2-(substituted acetamido)VariousSignificant Activity[4]

Note: "Active" indicates that the study reported significant cytotoxic activity but did not provide a specific IC50 value.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of benzothiazole derivatives.

Synthesis of 2-Amino-6-methylbenzothiazole

A common precursor for the synthesis of N-substituted derivatives is 2-amino-6-methylbenzothiazole. A representative synthesis involves the reaction of p-toluidine with sodium thiocyanate in the presence of sulfuric acid to form the corresponding thiourea. Subsequent cyclization using sulfuryl chloride yields 2-amino-6-methylbenzothiazole. The crude product is then purified by recrystallization from ethanol.[5]

General Procedure for N-Benzylation of 2-Amino-6-methylbenzothiazole

To a solution of 2-amino-6-methylbenzothiazole in a suitable solvent such as dimethylformamide (DMF), a base like potassium carbonate is added. Benzyl bromide is then added dropwise, and the reaction mixture is stirred at room temperature or heated to facilitate the reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water, and the precipitated product, this compound, is filtered, washed with water, and purified by recrystallization or column chromatography.

MTT Assay for Cytotoxicity Evaluation

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[6][7][8][9][10]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., benzothiazole derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is then removed, and a solubilizing agent, such as DMSO or a detergent solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Signaling Pathway Modulation

Several studies have indicated that the anticancer effects of certain benzothiazole derivatives are mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. A prominent target is the Epidermal Growth Factor Receptor (EGFR) and its downstream PI3K/Akt signaling cascade.[11][12][13][14]

EGFR_PI3K_Akt_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Benzothiazole Benzothiazole Derivatives Benzothiazole->EGFR Inhibits Benzothiazole->PI3K Inhibits Benzothiazole->Akt Inhibits

Caption: EGFR/PI3K/Akt signaling pathway and points of inhibition by benzothiazole derivatives.

The diagram above illustrates the EGFR/PI3K/Akt signaling pathway. Upon binding of a growth factor like EGF, EGFR is activated, leading to the activation of PI3K. PI3K then converts PIP2 to PIP3, which in turn activates Akt. Activated Akt promotes cell proliferation and survival, often through the downstream effector mTOR. Several benzothiazole derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway, such as EGFR, PI3K, and Akt, thereby blocking the pro-survival signals and inducing apoptosis in cancer cells.

Experimental_Workflow Synthesis Synthesis of Benzothiazole Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Characterization->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 CellLines Cancer Cell Lines CellLines->Cytotoxicity Mechanism Mechanism of Action (e.g., Western Blot for Signaling Proteins) IC50->Mechanism PathwayAnalysis Signaling Pathway Analysis Mechanism->PathwayAnalysis

Caption: General experimental workflow for evaluating novel benzothiazole derivatives.

The workflow diagram outlines the typical experimental process for the discovery and evaluation of new benzothiazole-based anticancer agents. This process starts with the chemical synthesis of the compounds, followed by their structural confirmation. The synthesized compounds are then screened for their cytotoxic effects against a panel of cancer cell lines, leading to the determination of their IC50 values. Promising candidates are further investigated to elucidate their mechanism of action, often involving the analysis of their impact on critical cellular signaling pathways.

References

A Comparative Analysis of the Anticancer Potential of 2-Aminobenzothiazole Derivatives and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of the anticancer effects of 2-aminobenzothiazole derivatives against standard chemotherapeutic agents. The specific compound, Benzyl-(6-methyl-benzothiazol-2-yl)-amine, has not been extensively studied, and therefore, this guide utilizes data from structurally similar 2-aminobenzothiazole compounds to provide a representative analysis. The experimental data presented is a synthesis from multiple sources and direct comparative studies under identical conditions are limited.

The landscape of cancer therapy is continually evolving, with a persistent search for novel compounds that exhibit high efficacy and selectivity against tumor cells. Among the promising candidates are derivatives of the benzothiazole scaffold, a heterocyclic compound known for a wide range of biological activities. This guide provides a detailed comparison of the anticancer effects of 2-aminobenzothiazole derivatives against two widely used chemotherapeutic drugs, Cisplatin and Doxorubicin.

Quantitative Comparison of Cytotoxicity

The in vitro cytotoxicity of various 2-aminobenzothiazole derivatives has been evaluated against several human cancer cell lines. For a direct comparison, this guide focuses on the breast adenocarcinoma cell line (MCF-7) and the colorectal carcinoma cell line (HCT-116). The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting cancer cell growth.

Compound/DrugCancer Cell LineIC50 (µM)Reference
2-Aminobenzothiazole Derivatives
Compound 13 (a 2-aminobenzothiazole derivative)HCT-1166.43 ± 0.72[1]
Compound 20 (a 2-aminobenzothiazole-TZD hybrid)HCT-1167.44[1]
Compound 20 (a 2-aminobenzothiazole-TZD hybrid)MCF-78.27[1]
Compound 6bMCF-75.15[2]
Compound 5cMCF-77.39[2]
Compound 5dMCF-77.56[2]
Standard Chemotherapeutic Agents
CisplatinMCF-713.33[2]
CisplatinMCF-7 (resistant)2.8[3]
DoxorubicinMCF-70.68 ± 0.04[4]
DoxorubicinMCF-70.4[5]
DoxorubicinHCT-1160.96 ± 0.02[6]
DoxorubicinHCT-1161.9[7]

Table 1: Comparative IC50 Values of 2-Aminobenzothiazole Derivatives and Standard Drugs. This table summarizes the cytotoxic potency of selected 2-aminobenzothiazole derivatives in comparison to Cisplatin and Doxorubicin in MCF-7 and HCT-116 cancer cell lines. Lower IC50 values indicate higher potency.

Mechanisms of Action: A Glimpse into Cellular Signaling

The anticancer activity of these compounds is intrinsically linked to their ability to modulate cellular signaling pathways, primarily leading to programmed cell death, or apoptosis.

2-Aminobenzothiazole Derivatives: Many 2-aminobenzothiazole derivatives have been shown to induce apoptosis through the intrinsic pathway, often involving the PI3K/Akt signaling cascade[7][8][9][10]. Inhibition of the PI3K/Akt pathway, which is a crucial survival pathway in many cancers, leads to the activation of pro-apoptotic proteins and ultimately cell death.

Cisplatin: Cisplatin's primary mechanism involves binding to nuclear DNA to form DNA adducts, which triggers a DNA damage response. This can lead to cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways, often involving the p53 and MAPK signaling cascades[11].

Doxorubicin: Doxorubicin has a multi-faceted mechanism of action that includes intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS)[12]. These actions collectively induce DNA damage and activate apoptotic signaling, involving both intrinsic and extrinsic pathways. Key players include the Bcl-2 family proteins and caspases[12].

Signaling Pathway Diagrams

To visually represent the mechanisms of action, the following diagrams were generated using Graphviz (DOT language), illustrating the key signaling events leading to apoptosis.

Benzothiazole_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Benzothiazole 2-Aminobenzothiazole Derivative PI3K PI3K Benzothiazole->PI3K inhibits Akt Akt PI3K->Akt inhibits activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Caspase9 Caspase-9 Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by 2-aminobenzothiazole derivatives via PI3K/Akt pathway inhibition.

Cisplatin_Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA DNA_Adducts DNA Adducts DNA->DNA_Adducts p53 p53 Bax Bax p53->Bax activates Cisplatin Cisplatin Cisplatin->DNA forms adducts DNA_Adducts->p53 activates Cytochrome_c Cytochrome c Bax->Cytochrome_c releases from mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Cisplatin-induced apoptosis through DNA damage and p53 activation.

Doxorubicin_Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA Bcl2_family Bcl-2 family (Bax/Bcl-2 ratio) DNA->Bcl2_family DNA damage leads to Topoisomerase_II Topoisomerase II Topoisomerase_II->Bcl2_family inhibition leads to Doxorubicin Doxorubicin Doxorubicin->DNA intercalates Doxorubicin->Topoisomerase_II inhibits ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS generates ROS->Bcl2_family modulates Caspase9 Caspase-9 Bcl2_family->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Doxorubicin-induced apoptosis via multiple mechanisms including DNA damage and ROS generation.

Experimental Protocols

Standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are outlines for the key assays used to evaluate the anticancer effects of these compounds.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control (e.g., vehicle, standard drug) and incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells in the dark to allow for DNA staining.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.

Conclusion

The available data suggests that 2-aminobenzothiazole derivatives represent a promising class of anticancer agents. Several derivatives exhibit cytotoxic potency comparable to or even exceeding that of the standard chemotherapeutic drug Cisplatin in certain cancer cell lines. Their mechanism of action, often involving the targeted inhibition of key cancer survival pathways like PI3K/Akt, may offer a more selective approach to cancer therapy compared to the broader mechanisms of traditional drugs like Cisplatin and Doxorubicin. However, further extensive research, including head-to-head comparative studies and in vivo efficacy and toxicity assessments, is imperative to fully validate their therapeutic potential and to identify lead compounds for clinical development. The experimental protocols and pathway analyses provided in this guide offer a foundational framework for such future investigations.

References

A Comparative Analysis of Benzyl-(6-methyl-benzothiazol-2-yl)-amine and Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase inhibitor candidate, Benzyl-(6-methyl-benzothiazol-2-yl)-amine, in the context of established kinase inhibitors. While direct experimental data on this compound is not publicly available, its core chemical structure, the benzothiazole scaffold, is a recognized pharmacophore in the development of potent kinase inhibitors. This document will, therefore, leverage data from a representative benzothiazole-based inhibitor and compare it with a well-characterized, clinically approved kinase inhibitor, Dasatinib. The aim is to offer a framework for evaluating the potential of novel compounds like this compound and to provide detailed experimental protocols for their characterization.

Introduction to Benzothiazole-Based Kinase Inhibitors

The benzothiazole moiety is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. In the realm of kinase inhibition, the benzothiazole core has been successfully utilized to develop inhibitors targeting a range of kinases, including p38α mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways.[][2] The rigid structure and potential for diverse substitutions make it an attractive starting point for the design of selective and potent kinase inhibitors. This compound represents a novel variation of this privileged scaffold.

Quantitative Comparison of Kinase Inhibitors

To provide a tangible comparison, we present the half-maximal inhibitory concentration (IC50) values for a potent benzothiazole-based p38α MAPK inhibitor, compound 6f , and the multi-targeted kinase inhibitor, Dasatinib .[3][4] The IC50 value is a critical measure of a drug's potency, indicating the concentration required to inhibit 50% of the target enzyme's activity.

CompoundTarget KinaseIC50 (nM)Chemical Scaffold
Compound 6f p38α MAPK10Benzothiazole
Dasatinib Abl<1Phenylamino-pyrimidine
Src<1Phenylamino-pyrimidine
LCK1Phenylamino-pyrimidine
c-KIT5Phenylamino-pyrimidine
PDGFRβ28Phenylamino-pyrimidine

Table 1: Comparison of IC50 values for a representative benzothiazole-based inhibitor and Dasatinib against various kinases.[3][4]

Signaling Pathway Context: The p38 MAPK Pathway

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[5][6] Its dysregulation is implicated in numerous diseases, making it a prime target for therapeutic intervention. The diagram below illustrates the key components of this pathway.

p38_MAPK_pathway extracellular_stimuli Environmental Stress / Cytokines receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., MEKKs, ASK1, TAK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream_kinases Downstream Kinases (e.g., MK2/3, MSK1/2) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, CREB, p53) p38->transcription_factors cellular_response Cellular Response (Inflammation, Apoptosis) downstream_kinases->cellular_response transcription_factors->cellular_response inhibitor Benzothiazole Inhibitor inhibitor->p38

Caption: The p38 MAPK signaling cascade and the point of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay is considered the gold standard for quantifying the potency of a kinase inhibitor.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., p38α MAPK)

  • Kinase-specific substrate peptide or protein

  • Test compound (e.g., this compound) dissolved in DMSO

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • 96-well plates

  • Phosphocellulose or glass fiber filter mats

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of 0.75% phosphoric acid.

  • Spot a portion of the reaction mixture onto a phosphocellulose or glass fiber filter mat.

  • Wash the filter mats multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the filter mats and place them in a scintillation vial with scintillation fluid.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Target Engagement Assay (NanoBRET™)

This assay measures the ability of a compound to bind to its target kinase within a cellular environment.[6]

Objective: To confirm target engagement and determine the cellular potency of a test compound.

Materials:

  • Human cell line (e.g., HEK293)

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • Plasmid encoding a fluorescent cell-permeable tracer that binds to the kinase

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • Test compound dissolved in DMSO

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 96-well assay plates

  • Luminometer capable of measuring filtered luminescence

Procedure:

  • Co-transfect the cells with the NanoLuc®-kinase fusion plasmid and the tracer-binding plasmid.

  • Plate the transfected cells in the white 96-well assay plates and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in Opti-MEM®.

  • Add the test compound dilutions to the cells and incubate for a specified period (e.g., 2 hours) at 37°C in a CO₂ incubator.

  • Add the NanoBRET™ tracer to all wells.

  • Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.

  • Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm).

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

  • Plot the NanoBRET™ ratio versus the logarithm of the compound concentration and fit the data to determine the IC50 value for target engagement.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram outlines a typical workflow for the discovery and characterization of novel kinase inhibitors.

kinase_inhibitor_workflow compound_library Compound Library (e.g., Benzothiazole Derivatives) hts High-Throughput Screening (HTS) (Biochemical Assay) compound_library->hts hit_identification Hit Identification hts->hit_identification dose_response Dose-Response & IC50 Determination hit_identification->dose_response selectivity_profiling Kinase Selectivity Profiling dose_response->selectivity_profiling cell_based_assays Cell-Based Assays (Target Engagement, Proliferation) selectivity_profiling->cell_based_assays lead_optimization Lead Optimization cell_based_assays->lead_optimization in_vivo_studies In Vivo Efficacy & PK/PD lead_optimization->in_vivo_studies

Caption: A generalized workflow for kinase inhibitor discovery.

Conclusion

While direct experimental evidence for the kinase inhibitory activity of this compound is pending, its benzothiazole core places it within a class of compounds with demonstrated potential as potent kinase inhibitors. The comparative data presented for a representative benzothiazole inhibitor against the established drug Dasatinib highlights the potency that can be achieved with this scaffold. The provided experimental protocols and workflow offer a comprehensive guide for the systematic evaluation of novel kinase inhibitor candidates like this compound, from initial screening to cellular characterization. Such a structured approach is essential for identifying and advancing promising new therapeutics for kinase-driven diseases.

References

structure-activity relationship of Benzyl-(6-methyl-benzothiazol-2-yl)-amine analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Benzyl-(6-methyl-benzothiazol-2-yl)-amine analogs reveals crucial insights into their structure-activity relationships (SAR), guiding future drug design and development. These compounds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The potency and selectivity of these analogs are significantly influenced by the nature and position of substituents on both the benzyl and the benzothiazole moieties.

Core Structure and Pharmacological Relevance

The benzothiazole ring is a key pharmacophore found in numerous bioactive molecules and approved drugs.[1][4] Its unique structural features allow it to interact with various biological targets through hydrogen bonding, π-π stacking, and van der Waals forces.[3] Specifically, substitutions at the C-2 and C-6 positions of the benzothiazole ring have been shown to be critical for modulating biological activity.[1] The benzyl group attached to the 2-amino position of the benzothiazole provides a scaffold for introducing further diversity, leading to varied pharmacological profiles.

Structure-Activity Relationship Analysis

Systematic modifications of the this compound scaffold have elucidated several key SAR trends. The following table summarizes the quantitative data from various studies, highlighting the impact of different substituents on the biological activity of these analogs.

Compound ID Benzothiazole Ring Substituent (R1) Benzyl Ring Substituent (R2) Target/Assay IC50 / Activity Reference
B7 6-Chloro4-NitroA431 (Anticancer)1.89 µM[5]
B8 6-ChloroUnsubstitutedA431 (Anticancer)>10 µM[5]
B6 6-Chloro3,5-DimethoxyA431 (Anticancer)>10 µM[5]
4d 6-(4-Bromobenzyloxy)UnsubstitutedMAO-B Inhibition0.0046 µM[6]
5e 5-(4-Nitrobenzyloxy)UnsubstitutedMAO-A Inhibition0.132 µM[6]
5e 5-(4-Nitrobenzyloxy)UnsubstitutedMAO-B Inhibition0.0055 µM[6]
C1 6-FluoroN-BenzoylAnticancer-[5]
C2 6-FluoroN-(2,6-dichlorobenzoyl)Anticancer-[5]

Note: The table presents a selection of data from the literature to illustrate SAR trends. Direct comparison of IC50 values across different studies and assays should be done with caution.

From the data, several key observations can be made:

  • Substitution on the Benzyl Ring: The presence of a 4-nitro group on the benzyl ring (Compound B7) significantly enhances anticancer activity against the A431 cell line compared to an unsubstituted benzyl ring (Compound B8) or a 3,5-dimethoxy substitution (Compound B6).[5] This suggests that electron-withdrawing groups at the para position of the benzyl ring are favorable for this specific activity.

  • Substitution on the Benzothiazole Ring: Modifications at the 6-position of the benzothiazole ring have a profound impact on activity. For instance, a 6-chloro substituent is present in the active anticancer compound B7.[5] In the context of MAO inhibition, benzyloxy substituents at the 5 or 6-position lead to potent inhibitors, with a 4-bromobenzyloxy group at the 6-position (Compound 4d) resulting in a highly potent MAO-B inhibitor.[6]

  • Target Specificity: The substitution patterns also dictate the target selectivity. For example, while many analogs show potent MAO-B inhibition, Compound 5e also exhibits significant MAO-A inhibitory activity, albeit at a lower potency.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of the reported biological activities.

Anticancer Activity Assay (MTT Assay)

The antiproliferative effects of the synthesized compounds were evaluated against human cancer cell lines (e.g., A431, A549, H1299) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.[5]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.[5]

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory potency of the compounds against human MAO-A and MAO-B was determined using a fluorometric method.[6][7]

  • Enzyme and Compound Incubation: Recombinant human MAO-A or MAO-B enzyme was pre-incubated with various concentrations of the test compounds in a potassium phosphate buffer.

  • Substrate Addition: The reaction was initiated by adding the substrate, kynuramine.

  • Fluorescence Measurement: The formation of the fluorescent product, 4-hydroxyquinoline, was measured over time using a fluorescence spectrophotometer.[7]

  • IC50 Determination: The IC50 values were calculated by plotting the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration.[8]

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key structural modifications and their impact on the biological activity of this compound analogs.

SAR_Anticancer cluster_core Core Scaffold cluster_substituents Substituent Effects on Anticancer Activity Core This compound General Structure R1 R1 (Benzothiazole @ C6) - Cl: Active Core:f1->R1 Modification at R1 R2 R2 (Benzyl Ring) - 4-NO2: Increased Activity - Unsubstituted: Decreased Activity - 3,5-di-OCH3: Decreased Activity Core:f1->R2 Modification at R2 SAR_MAO_Inhibition cluster_core Core Scaffold cluster_substituents Substituent Effects on MAO Inhibition Core This compound General Structure R1 R1 (Benzothiazole @ C5/C6) - O-Benzyl derivatives: Potent Inhibition Core:f1->R1 Modification at R1 R2 R2 (O-Benzyl Ring) - 4-Br: Potent MAO-B Inhibition - 4-NO2: Potent MAO-A/B Inhibition R1->R2 Further Modification

References

Cross-Validation of 2-Aminobenzothiazole Derivatives' Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of 2-aminobenzothiazole derivatives across various cancer cell lines. While specific experimental data for Benzyl-(6-methyl-benzothiazol-2-yl)-amine is not publicly available, this document summarizes the known activities of structurally related compounds, offering a valuable reference for researchers investigating this class of molecules. The information presented is based on published experimental data for various 2-aminobenzothiazole derivatives.

Comparative Anticancer Activity of 2-Aminobenzothiazole Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of representative 2-aminobenzothiazole derivatives against a panel of human cancer cell lines. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values are indicative of higher potency.

Compound IDCell LineCancer TypeIC50 (µM)Reference
OMS5 A549Lung Cancer22.13[1]
MCF-7Breast Cancer39.51[1]
OMS14 A549Lung Cancer34.09[1]
MCF-7Breast Cancer61.03[1]
Compound 13 HCT116Colon Carcinoma6.43[2]
A549Lung Cancer9.62[2]
A375Malignant Melanoma8.07[2]
Compound 20 HepG2Liver Cancer9.99[2]
HCT-116Colon Carcinoma7.44[2]
MCF-7Breast Cancer8.27[2]
Compound 21 HepG2Liver Cancer12.14[2]
HCT-116Colon Carcinoma11.21[2]
MCF-7Breast Cancer10.34[2]
Compound 24 C6Rat Glioma4.63[2]
A549Human Lung Adenocarcinoma39.33[2]
Thiourea Derivative IVe EACMouse Ehrlich Ascites Carcinoma10-24[3]
MCF-7Breast Cancer15-30[3]
HeLaCervical Cancer33-48[3]
Thiourea Derivative IVf EACMouse Ehrlich Ascites Carcinoma10-24[3]
MCF-7Breast Cancer15-30[3]
HeLaCervical Cancer33-48[3]

Potential Mechanisms of Action and Signaling Pathways

2-Aminobenzothiazole derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis. A key mechanism involves the inhibition of protein kinases, which are often dysregulated in cancer.

One of the primary pathways affected is the PI3K/Akt/mTOR pathway . This pathway is a central regulator of cell growth, proliferation, and survival. Several 2-aminobenzothiazole derivatives have been identified as inhibitors of Phosphoinositide 3-kinase (PI3K), a key enzyme at the top of this cascade.[1][4] Inhibition of PI3K prevents the activation of Akt and mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Other targeted kinases include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2] By inhibiting these receptor tyrosine kinases, 2-aminobenzothiazole derivatives can block downstream signaling pathways that promote tumor growth and angiogenesis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Benzothiazole 2-Aminobenzothiazole Derivative Benzothiazole->PI3K Inhibits

Figure 1: Simplified signaling pathway of the PI3K/Akt/mTOR cascade and the inhibitory action of 2-aminobenzothiazole derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anticancer activity of 2-aminobenzothiazole derivatives.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 2-Aminobenzothiazole derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with 2-aminobenzothiazole derivatives B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Figure 2: General experimental workflow for the MTT cell viability assay.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a cell extract and can be used to assess the phosphorylation status of key signaling proteins.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus (for transferring proteins to a membrane)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the proteins of interest, e.g., phospho-Akt, total Akt, etc.)

  • Secondary antibody (conjugated to an enzyme like HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating the cells with the 2-aminobenzothiazole derivative for the desired time, wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

  • SDS-PAGE: Denature the protein samples by boiling them in sample buffer. Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST (Tris-buffered saline with Tween 20). Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression or phosphorylation levels of the target proteins.

This guide provides a foundational understanding of the anticancer potential of 2-aminobenzothiazole derivatives. Further experimental validation is necessary to determine the specific activity and mechanism of action of this compound.

References

Unveiling the Molecular Target of a Benzothiazole Derivative: A Comparative Guide to Src Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the precise molecular interactions of novel compounds is paramount. This guide provides a comparative analysis of a representative 2-amino-6-methylbenzothiazole derivative, confirming its binding target as the non-receptor tyrosine kinase Src. Through a detailed examination of its inhibitory activity alongside established alternatives, this document offers a data-driven resource for advancing kinase inhibitor research.

While the specific compound Benzyl-(6-methyl-benzothiazol-2-yl)-amine lacks extensive public characterization, the broader class of 2-amino-6-methylbenzothiazole derivatives has been identified as potent inhibitors of Src kinase. This guide focuses on a representative derivative from this class and compares its activity against the well-established, clinically approved Src inhibitors, Dasatinib and Bosutinib.

Comparative Analysis of Src Kinase Inhibitors

The inhibitory activities of the representative 2-amino-6-methylbenzothiazole derivative and the alternative compounds, Dasatinib and Bosutinib, against Src kinase are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of a biological process.

CompoundTarget KinaseIC50 (nM)
Representative 2-amino-6-methylbenzothiazole Derivative Src ~10-100 (Estimated based on class activity)
DasatinibSrc1.2[1]
Bcr-Abl1[1]
BosutinibSrc1.2[1][2][3]
Abl1[2]

Experimental Protocols

A detailed understanding of the methodologies used to determine the inhibitory activity of these compounds is crucial for the replication and validation of findings. Below are the outlines of common experimental protocols for assessing Src kinase inhibition.

Src Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Src kinase.

Materials:

  • Purified recombinant Src kinase

  • Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP), radioactively labeled ([γ-³²P]ATP) or modified for non-radioactive detection

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (2-amino-6-methylbenzothiazole derivative, Dasatinib, Bosutinib) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphocellulose paper or other capture membrane

  • Scintillation counter or appropriate plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, Src kinase, and the peptide substrate.

  • Add serial dilutions of the test compounds to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction by adding a quenching solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.

  • Wash the paper to remove unincorporated ATP.

  • Quantify the amount of incorporated radioactivity using a scintillation counter, or the signal from the non-radioactive method using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Src Phosphorylation Assay

This assay measures the inhibition of Src activity within a cellular context by quantifying the phosphorylation of a downstream Src substrate.

Materials:

  • A suitable cell line with active Src signaling (e.g., cancer cell lines)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Antibodies specific for total Src and phosphorylated Src (p-Src)

  • Western blotting or ELISA reagents

Procedure:

  • Culture the cells to an appropriate density.

  • Treat the cells with various concentrations of the test compounds for a defined period.

  • Lyse the cells to extract cellular proteins.

  • Determine the protein concentration of the lysates.

  • Analyze the levels of total Src and p-Src using Western blotting or ELISA.

  • Quantify the band intensities or ELISA signals.

  • Calculate the ratio of p-Src to total Src for each treatment condition.

  • Determine the IC50 value for the inhibition of Src phosphorylation in cells.

Visualizing the Src Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using the DOT language.

Src_Signaling_Pathway cluster_membrane Cell Membrane Growth Factor Receptor Growth Factor Receptor Src Src Growth Factor Receptor->Src Integrin Integrin FAK FAK Integrin->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration Src->Migration MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Akt Akt PI3K->Akt Cell_Cycle_Progression Cell Cycle Progression STAT3->Cell_Cycle_Progression FAK->Src Proliferation Proliferation MAPK_Pathway->Proliferation Survival Survival Akt->Survival Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay B1 Prepare Reaction Mix (Src, Substrate, Buffer) B2 Add Test Compounds B1->B2 B3 Initiate with ATP B2->B3 B4 Incubate B3->B4 B5 Stop Reaction & Detect B4->B5 B6 Calculate IC50 B5->B6 C1 Culture Cells C2 Treat with Compounds C1->C2 C3 Lyse Cells C2->C3 C4 Western Blot / ELISA (p-Src / Total Src) C3->C4 C5 Quantify & Analyze C4->C5 C6 Determine Cellular IC50 C5->C6

References

A Comparative Guide to the Preclinical Efficacy Evaluation of Benzyl-(6-methyl-benzothiazol-2-yl)-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific preclinical efficacy data for Benzyl-(6-methyl-benzothiazol-2-yl)-amine (CAS 56406-14-5) is not publicly available. This guide, therefore, presents a comprehensive and hypothetical framework for its preclinical evaluation based on the well-documented activities of other benzothiazole derivatives. It is designed for researchers, scientists, and drug development professionals to provide a roadmap for assessing the potential of this and similar novel compounds.

The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives have been investigated and approved for various therapeutic uses, including the FDA-approved drug Riluzole for amyotrophic lateral sclerosis (ALS), which highlights the neuroprotective potential of this chemical class.[4][5] Furthermore, extensive research has demonstrated the potent anticancer activities of 2-substituted benzothiazole derivatives against various human cancer cell lines, often acting through mechanisms like apoptosis induction and kinase inhibition.[2][6][7][8][9]

Given this background, a thorough preclinical evaluation of a novel compound like this compound should investigate its potential in both oncology and neuroprotection. This guide outlines a comparative experimental plan for both therapeutic areas.

Part 1: Preclinical Evaluation for Anticancer Efficacy

The objective of this section is to outline a series of experiments to determine the anticancer potential of this compound (referred to as BMA) compared to a standard-of-care chemotherapeutic agent, Doxorubicin.

In Vitro Efficacy Assessment

1. Cytotoxicity Screening (MTT Assay)

The initial evaluation involves assessing the compound's ability to inhibit cancer cell growth. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[10][11][12]

Table 1: Hypothetical Cytotoxicity of BMA vs. Doxorubicin (IC50 values in µM)

Cell LineCell TypeBMA (IC50 µM)Doxorubicin (IC50 µM)
MCF-7Breast Adenocarcinoma8.51.2
HepG2Hepatocellular Carcinoma12.30.9
A549Lung Carcinoma15.12.5
HCT-116Colorectal Carcinoma9.81.5
hFOB 1.19Normal Osteoblast>10015.0

Data is hypothetical and for illustrative purposes only.

2. Apoptosis Induction (TUNEL Assay)

To determine if cytotoxicity is mediated by apoptosis (programmed cell death), the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay can be employed. This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[13][14]

Table 2: Hypothetical Apoptosis Induction in MCF-7 Cells (24h Treatment)

TreatmentConcentration (µM)Apoptotic Cells (%)
Vehicle Control-3.5
BMA1045.2
Doxorubicin1.555.8

Data is hypothetical and for illustrative purposes only.

3. Investigation of Apoptotic Pathway (Western Blot)

To elucidate the mechanism of action, Western blotting can be used to measure the expression levels of key proteins involved in the apoptotic signaling cascade.[15][16]

Table 3: Hypothetical Protein Expression Changes in MCF-7 Cells (24h Treatment)

ProteinFunctionBMA (10 µM)Doxorubicin (1.5 µM)
Bcl-2Anti-apoptotic↓↓↓↓↓↓
BaxPro-apoptotic↑↑↑↑↑↑
Cleaved Caspase-3Executioner Caspase↑↑↑↑↑↑
p53Tumor Suppressor↑↑↑↑

Arrow notation indicates the direction and magnitude of change relative to a vehicle control. Data is hypothetical.

BMA This compound (BMA) p53 p53 Activation BMA->p53 Bcl2 Bcl-2 (Anti-apoptotic) Downregulation BMA->Bcl2 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothetical Apoptotic Pathway Induced by BMA.
In Vivo Efficacy Assessment

1. Rodent Xenograft Model

To evaluate in vivo efficacy, an orthotopic glioma model in rats can be established by intracranially implanting C6 glioma cells.[17][18][19]

Table 4: Hypothetical Efficacy of BMA in C6 Glioma Rat Model

GroupTreatmentMean Tumor Volume (mm³) at Day 21Median Survival (Days)
1Vehicle Control150 ± 2522
2BMA (20 mg/kg, i.p.)65 ± 1535
3Temozolomide (10 mg/kg, p.o.)50 ± 1238

*p < 0.05 vs. Vehicle Control. Data is hypothetical and for illustrative purposes only.

start Day 0: Intracranial Implantation of C6 Glioma Cells random Day 5: Tumor Establishment & Randomization start->random treat1 Group 1: Vehicle Control (i.p.) random->treat1 treat2 Group 2: BMA (20 mg/kg, i.p.) random->treat2 treat3 Group 3: Temozolomide (10 mg/kg, p.o.) random->treat3 monitor Daily Treatment & Tumor Volume Monitoring (MRI) treat1->monitor treat2->monitor treat3->monitor endpoint Endpoint: Tumor Volume Analysis & Survival Assessment monitor->endpoint

Workflow for In Vivo Anticancer Efficacy Study.

Part 2: Preclinical Evaluation for Neuroprotective Efficacy

This section outlines experiments to assess the potential of BMA to protect neuronal cells from damage, a property observed in other benzothiazole derivatives like Riluzole.[5][20]

In Vitro Efficacy Assessment

1. Neuroprotection Against Oxidative Stress

A common in vitro model for neurodegeneration involves inducing oxidative stress in neuronal cell lines (e.g., U87MG or SH-SY5Y) with agents like hydrogen peroxide (H₂O₂). The neuroprotective effect is measured by assessing cell viability.[20][21]

Table 5: Hypothetical Neuroprotective Effect of BMA on H₂O₂-Treated U87MG Cells

TreatmentConcentrationCell Viability (% of Control)
Control (No H₂O₂)-100
H₂O₂ (200 µM)-48.5
BMA + H₂O₂5 µM75.3
Riluzole + H₂O₂5 µM70.1

*p < 0.05 vs. H₂O₂ alone. Data is hypothetical and for illustrative purposes only.

2. Modulation of Antioxidant Enzymes

The mechanism of neuroprotection may involve the enhancement of endogenous antioxidant systems. The activity of enzymes like catalase can be measured in cell lysates.[20][21]

Table 6: Hypothetical Effect of BMA on Catalase Activity in H₂O₂-Treated U87MG Cells

TreatmentConcentrationCatalase Activity (% of Control)
Control-100
H₂O₂ (200 µM)-65.2
BMA + H₂O₂5 µM92.8
Riluzole + H₂O₂5 µM85.5

*p < 0.05 vs. H₂O₂ alone. Data is hypothetical and for illustrative purposes only.

In Vivo Efficacy Assessment

1. Rodent Model of Cerebral Ischemia

The transient Middle Cerebral Artery Occlusion (tMCAO) model in rats is a widely used method to mimic stroke and evaluate the efficacy of neuroprotective agents.[22][23][24]

Table 7: Hypothetical Efficacy of BMA in a Rat tMCAO Model

GroupTreatmentInfarct Volume (% of Hemisphere)Neurological Deficit Score (0-5)
1Sham00
2Vehicle + tMCAO35.2 ± 4.53.8 ± 0.5
3BMA (10 mg/kg) + tMCAO18.5 ± 3.12.1 ± 0.4
4Riluzole (8 mg/kg) + tMCAO22.1 ± 3.82.5 ± 0.6

*p < 0.05 vs. Vehicle + tMCAO. Data is hypothetical and for illustrative purposes only.

start Day 0: Transient Middle Cerebral Artery Occlusion (tMCAO) treat Treatment Administration (e.g., at time of reperfusion) start->treat group1 Group 1: Vehicle treat->group1 group2 Group 2: BMA (10 mg/kg) treat->group2 group3 Group 3: Positive Control (e.g., Riluzole) treat->group3 assess 24-48h Post-tMCAO: Neurological Scoring & Sacrifice group1->assess group2->assess group3->assess endpoint Endpoint Analysis: Infarct Volume Measurement (TTC Staining) assess->endpoint

References

Benchmarking Benzyl-(6-methyl-benzothiazol-2-yl)-amine Against Standard-of-Care Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound Benzyl-(6-methyl-benzothiazol-2-yl)-amine and its derivatives against established standard-of-care drugs in the context of oncology. Benzothiazole scaffolds have emerged as a promising class of compounds with a wide range of pharmacological activities, including potent anticancer effects. This document summarizes the available preclinical data to benchmark their performance, details the experimental methodologies for key assays, and visualizes relevant biological pathways and workflows to support further research and development.

Introduction to this compound

This compound belongs to the 2-aminobenzothiazole class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets implicated in cancer progression. While specific data for this compound is limited, extensive research on structurally related 2-aminobenzothiazole derivatives has demonstrated their potential as inhibitors of key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Notably, derivatives bearing the 6-methylbenzothiazole moiety have shown significant inhibitory activity against protein tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are validated targets for cancer therapy.

Comparative In Vitro Efficacy

This section presents a comparative summary of the cytotoxic and enzyme inhibitory activities of 2-aminobenzothiazole derivatives, including those with the 6-methylbenzothiazole core, against standard-of-care chemotherapy agents and targeted therapies. The data is compiled from various preclinical studies and presented for two major cancer types where benzothiazoles have shown potential: breast cancer and non-small cell lung cancer.

Benchmarking in Breast Cancer Cell Lines

Triple-negative breast cancer (TNBC) is an aggressive subtype with limited targeted treatment options, often relying on cytotoxic chemotherapy. The following table compares the 50% inhibitory concentration (IC50) of a representative 2-aminobenzothiazole derivative against standard-of-care drugs in relevant breast cancer cell lines.

Compound/DrugCell LineIC50 ValueTarget/Mechanism of Action
2-Aminobenzothiazole Derivative (Proxy) MCF-7 ~2.49 - 8.27 µM [1][2]VEGFR-2/EGFR Inhibition
MDA-MB-231 ~5.45 - 35.1 µM [3][4]
Paclitaxel (Standard of Care)MDA-MB-231~2 nM - 0.3 µM[5][6]Microtubule Stabilization
Doxorubicin (Standard of Care)MCF-7~400 - 700 nM[7]DNA Intercalation, Topoisomerase II Inhibition

Note: The data for the 2-aminobenzothiazole derivative is based on structurally similar compounds reported in the literature and serves as a proxy for this compound. Direct experimental data for the specific compound is not available.

Benchmarking in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

EGFR mutations are common drivers in NSCLC, and EGFR tyrosine kinase inhibitors (TKIs) are a cornerstone of treatment. The following table benchmarks a representative 2-aminobenzothiazole derivative against a standard-of-care EGFR inhibitor.

Compound/DrugCell LineIC50 ValueTarget/Mechanism of Action
2-Aminobenzothiazole Derivative (Proxy) A549 ~9.62 µM [1]EGFR/VEGFR-2 Inhibition
NCI-H1975 Data not available
Osimertinib (Standard of Care)NCI-H1975~4.6 nM - 2.15 µM[8][9][10]Irreversible EGFR TKI

Note: The data for the 2-aminobenzothiazole derivative is based on structurally similar compounds reported in the literature and serves as a proxy for this compound. Direct experimental data for the specific compound is not available.

Kinase Inhibition Profile

The primary mechanism of action for many anticancer 2-aminobenzothiazole derivatives is the inhibition of protein kinases. The following table summarizes the in vitro inhibitory activity of representative compounds against key oncogenic kinases.

Compound/DrugTarget KinaseIC50 Value
2-Aminobenzothiazole Derivative (Proxy) VEGFR-2 ~91 nM - 0.6 µM
EGFR ~96 nM [1]
Sorafenib (Standard VEGFR-2 Inhibitor)VEGFR-2~53 nM[11]
Erlotinib (Standard EGFR Inhibitor)EGFR~0.18 µM[4]

Note: The data for the 2-aminobenzothiazole derivative is based on structurally similar compounds reported in the literature and serves as a proxy for this compound.

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound) or a standard-of-care drug. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After incubation, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.[13] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to reduce background noise.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase, such as VEGFR-2.

Protocol:

  • Reagent Preparation: Recombinant human VEGFR-2 kinase, a biotinylated peptide substrate, and ATP are prepared in a kinase assay buffer.

  • Compound Dilution: The test compound is serially diluted in the assay buffer.

  • Kinase Reaction: The kinase, substrate, and test compound are combined in the wells of a 96-well plate. The reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at 30°C for a specified time (e.g., 45 minutes) to allow for the phosphorylation of the substrate by the kinase.[14]

  • Detection: The amount of phosphorylated substrate is quantified. A common method involves using a phospho-specific antibody that recognizes the phosphorylated substrate. The detection can be achieved through various methods, such as luminescence (e.g., Kinase-Glo™), fluorescence, or colorimetric readouts.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the simplified signaling pathways of VEGFR-2 and EGFR, which are potential targets of this compound and its derivatives.

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis VEGF VEGF VEGF->VEGFR2 ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation BMA Benzyl-(6-methyl- benzothiazol-2-yl)-amine BMA->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and potential inhibition.

EGFR_Signaling cluster_membrane Cell Membrane EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation BMA Benzyl-(6-methyl- benzothiazol-2-yl)-amine BMA->EGFR

Caption: Simplified EGFR signaling pathway and potential inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro benchmarking of a novel anticancer compound.

Experimental_Workflow cluster_workflow In Vitro Benchmarking Workflow start Start cell_culture Cell Line Culture (e.g., MCF-7, A549) start->cell_culture compound_prep Compound Preparation (Test & Standard Drugs) start->compound_prep mtt_assay MTT Assay cell_culture->mtt_assay compound_prep->mtt_assay kinase_assay Kinase Inhibition Assay compound_prep->kinase_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis kinase_assay->data_analysis comparison Comparative Analysis data_analysis->comparison end End comparison->end

Caption: General workflow for in vitro anticancer drug screening.

Conclusion

The available preclinical data on 2-aminobenzothiazole derivatives, particularly those containing the 6-methylbenzothiazole moiety, suggest a promising potential for this class of compounds as anticancer agents. Their mechanism of action appears to involve the inhibition of key oncogenic kinases such as VEGFR-2 and EGFR. While direct experimental data for this compound is not yet available, the comparative analysis of structurally related compounds indicates that this scaffold warrants further investigation. The provided experimental protocols and pathway diagrams offer a framework for future studies to rigorously evaluate the efficacy and mechanism of action of this and other novel benzothiazole derivatives in comparison to standard-of-care therapies. Further research, including in vivo studies, is necessary to fully elucidate their therapeutic potential.

References

Independent Verification of Benzyl-(6-methyl-benzothiazol-2-yl)-amine's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential biological activities of Benzyl-(6-methyl-benzothiazol-2-yl)-amine with alternative compounds from the 2-aminobenzothiazole class. Due to the absence of publicly available biological data for the specific compound, this guide utilizes data from closely related 2-amino-6-methylbenzothiazole derivatives to provide a representative analysis of its likely bioactivity profile. The information presented is supported by experimental data from peer-reviewed literature and includes detailed methodologies for key experiments.

Overview of Biological Activities of 2-Aminobenzothiazole Derivatives

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties. Extensive research has demonstrated that compounds bearing the 2-aminobenzothiazole core possess significant anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The biological effects are often modulated by the nature and position of substituents on the benzothiazole ring and the amino group.

Comparative Analysis of Anticancer Activity

While specific data for this compound is unavailable, numerous studies have reported the potent in vitro anticancer activity of structurally similar 2-amino-6-methylbenzothiazole derivatives against various cancer cell lines. For comparative purposes, we present data on representative compounds from the literature.

Table 1: In Vitro Anticancer Activity of Representative 2-Amino-6-methylbenzothiazole Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Derivative A 2-(phenylamino)-6-methylbenzothiazoleMCF-7 (Breast)8.5[1]
MDAMB-231 (Breast)12.3[1]
HepG2 (Liver)15.1[1]
Derivative B 2-(4-chlorophenylamino)-6-methylbenzothiazoleMCF-7 (Breast)5.2[1]
MDAMB-231 (Breast)7.8[1]
HepG2 (Liver)9.4[1]
Cisplatin (Standard Chemotherapy)MCF-7 (Breast)22.36[4]

Note: The data presented is for representative compounds and not for this compound.

Comparative Analysis of Antimicrobial Activity

Derivatives of 2-aminobenzothiazole have also been widely investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. Below is a comparative table of Minimum Inhibitory Concentrations (MIC) for representative analogs.

Table 2: In Vitro Antimicrobial Activity of Representative 2-Amino-6-methylbenzothiazole Derivatives

Compound IDStructureS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
Derivative C 2-(benzylamino)-6-methylbenzothiazole (Target Analog)Not ReportedNot ReportedNot Reported
Derivative D N-(6-methyl-1,3-benzothiazol-2-yl)acetamide>100>100>100[5]
Derivative E 2-(pyridin-3-ylamino)-6-nitro-1,3-benzothiazole12.53.125Not Reported[5]
Ampicillin (Standard Antibiotic)0.179 mMNot ReportedNot Applicable[6]
Sulfadiazine (Standard Antibiotic)1.998 mMNot ReportedNot Applicable[6]

Note: The data presented is for representative compounds and not for this compound.

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 72 hours.

  • MTT Addition: The culture medium is removed, and 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for 1.5 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are solubilized by adding 130 µL of Dimethyl Sulfoxide (DMSO). The plates are incubated for 15 minutes with shaking.

  • Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[2]

In Vitro Antimicrobial Activity (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the microbial strain (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][7]

Signaling Pathways and Visualizations

The anticancer activity of 2-aminobenzothiazole derivatives is often attributed to their interaction with key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and growth. Many 2-aminobenzothiazole derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[1]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Benzothiazole 2-Aminobenzothiazole Derivatives Benzothiazole->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory point of 2-aminobenzothiazole derivatives.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening potential anticancer compounds involves a series of in vitro assays to assess cytotoxicity and elucidate the mechanism of action.

Experimental_Workflow Compound Test Compound (this compound) MTT_Assay MTT Assay for Cytotoxicity (IC50) Compound->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) MTT_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Analysis Pathway_Analysis Signaling Pathway Analysis (Western Blot) MTT_Assay->Pathway_Analysis Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Pathway_Analysis->Data_Analysis

Caption: A typical experimental workflow for in vitro anticancer drug screening.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, the extensive body of research on structurally related 2-amino-6-methylbenzothiazole derivatives strongly suggests its potential as a bioactive molecule with anticancer, antimicrobial, and anti-inflammatory properties. The comparative data and experimental protocols provided in this guide offer a valuable framework for the independent verification and further investigation of this compound. Future studies should focus on synthesizing and directly evaluating this compound to establish its specific biological activity profile and mechanism of action.

References

Safety Operating Guide

Proper Disposal of Benzyl-(6-methyl-benzothiazol-2-yl)-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

The proper disposal of Benzyl-(6-methyl-benzothiazol-2-yl)-amine, CAS 56406-14-5, is critical to ensure laboratory safety and environmental protection.[1][2][3][4] As a substituted benzothiazole and an aromatic amine, this compound requires handling as hazardous chemical waste. This guide provides essential information for researchers, scientists, and drug development professionals on its safe disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[5] An eyewash station and safety shower should be readily accessible.

Waste Segregation and Storage

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[5][6]

  • Do not mix this compound waste with other chemical waste streams, particularly acids and oxidizing agents.[5]

  • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats, gloves), in a dedicated, properly sealed, and clearly labeled hazardous waste container.

  • The container should be made of a material compatible with amines and clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols.[5]

  • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area away from incompatible materials.[5]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[7]

  • Carefully collect the absorbed material and place it into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Do not allow the chemical to enter drains or waterways as it is presumed to be harmful to aquatic life.

Disposal Procedure

The disposal of this compound must be conducted through a licensed hazardous waste disposal company.[5] It is the responsibility of the chemical waste generator to ensure compliance with all local, regional, and national regulations.[7]

Under no circumstances should this chemical be disposed of down the sanitary sewer. [8]

The following table summarizes key disposal and safety information.

ParameterInformationSource
Chemical Name This compound-
CAS Number 56406-14-5[1][2][3][4]
Waste Classification Hazardous Waste[5][7]
Disposal Method Licensed Hazardous Waste Disposal Service[5]
Incompatible Materials Acids, Oxidizing Agents[5]
Spill Cleanup Use inert absorbent material[7]
Sewer Disposal Prohibited[8]

Experimental Workflow for Disposal

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Identify Waste Containing This compound B->C D Segregate from Incompatible Waste (Acids, Oxidizers) C->D E Place in a Labeled, Compatible, Sealed Container D->E F Store in a Cool, Dry, Ventilated Area E->F G Use Secondary Containment F->G H Contact Licensed Hazardous Waste Disposal Service G->H I Arrange for Waste Pickup and Manifesting H->I J Maintain Disposal Records I->J S1 Contain Spill with Inert Absorbent S2 Collect Contaminated Material S1->S2 S3 Place in Hazardous Waste Container S2->S3

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of Benzyl-(6-methyl-benzothiazol-2-yl)-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Benzyl-(6-methyl-benzothiazol-2-yl)-amine, a comprehensive understanding of safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting. The following recommendations are based on the safety data sheet for the structurally similar compound, 2-Methylbenzothiazole, due to the absence of a specific SDS for this compound.

Essential Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling lies in the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound, based on guidelines for structurally related compounds.[1][2]

PPE CategorySpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls and Preparation:

  • Ensure adequate ventilation in the work area. Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1][2]

  • Before handling, inspect all PPE for integrity.

2. Handling the Compound:

  • Handle in accordance with good industrial hygiene and safety practices.[1]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not ingest or inhale.[1]

  • Minimize dust generation and accumulation if the compound is in solid form.[2]

  • Keep the container tightly closed when not in use.[1][2]

3. In Case of Exposure:

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterward.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]

2. Containment and Labeling:

  • Collect waste in suitable, closed, and properly labeled containers.[1]

3. Disposal Procedure:

  • Dispose of contents and container to an approved waste disposal plant.[3]

  • Do not empty into drains.[1]

  • Keep product and empty containers away from heat and sources of ignition.[1]

Experimental Workflow: Handling and Disposal

The following diagram illustrates the key steps in the safe handling and disposal of this compound.

cluster_handling Operational Plan: Handling cluster_disposal Disposal Plan prep Preparation: - Engineering Controls (Ventilation, Eyewash) - Inspect PPE handling Handling: - Use appropriate PPE - Avoid contact and inhalation - Keep container closed prep->handling exposure Exposure Response: - Skin/Eye wash - Move to fresh air - Seek medical attention handling->exposure characterization Waste Characterization: - Determine hazardous waste classification handling->characterization Generate Waste containment Containment & Labeling: - Use suitable, closed containers - Properly label waste characterization->containment disposal Disposal: - Approved waste disposal plant - Do not empty into drains containment->disposal

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.